LLS30
Description
Properties
CAS No. |
2138367-58-3 |
|---|---|
Molecular Formula |
C34H33Cl4N5O3 |
Molecular Weight |
701.47 |
IUPAC Name |
3-(2-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3-((3,4-dichlorobenzyl)amino)propanamide |
InChI |
InChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46) |
InChI Key |
XWBTXDFCKRACTA-UHFFFAOYSA-N |
SMILES |
O=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LLS-30; LLS 30; LLS30 |
Origin of Product |
United States |
Foundational & Exploratory
LLS30: A Novel Allosteric Inhibitor of Galectin-1 for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLS30 is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2][3] Emerging as a promising therapeutic agent, particularly in the context of advanced prostate cancer, this compound exerts its anti-tumor effects by modulating the tumor microenvironment and directly inhibiting cancer cell proliferation and metastasis. This document provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental evidence supporting its therapeutic potential.
Introduction to Galectin-1
Galectin-1, a 14 kDa β-galactoside-binding protein, is a member of the galectin family.[2] It is overexpressed in a variety of human cancers and plays a crucial role in tumor progression, immune evasion, and metastasis.[2][4] High expression of Gal-1 is often associated with poor clinical outcomes.[4][5] In the tumor microenvironment, secreted Gal-1 contributes to immune suppression by inducing apoptosis of effector T cells.[1][6]
This compound: A Potent and Specific Galectin-1 Inhibitor
This compound is a small molecule inhibitor designed to target Gal-1.[1] It acts as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1.[1] This binding event reduces the affinity of Gal-1 for its binding partners, thereby disrupting its biological functions.[1][2]
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated in various castration-resistant prostate cancer (CRPC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both androgen receptor (AR)-negative and AR-positive cells.
| Cell Line | Androgen Receptor Status | IC50 (µM) | Reference |
| PC3 | Negative | 10.4 | [2][4] |
| DU145 | Negative | 5.3 | [2][4] |
| 22RV1 | Positive | 3.3 | [2][4] |
| CWR-R1 | Positive | 5.9 | [2][4] |
Mechanism of Action of this compound
This compound's therapeutic effects are multi-faceted, stemming from its ability to inhibit Gal-1's diverse functions in the tumor microenvironment and within cancer cells themselves.
Immunomodulation
In the tumor microenvironment, prostate cancer cells secrete Gal-1, which induces apoptosis in T cells, thus suppressing the anti-tumor immune response.[1] this compound disrupts the interaction between Gal-1 and CD45 on T cells, thereby inhibiting T cell apoptosis and enhancing anti-tumor immunity.[1] This mechanism suggests that this compound can potentiate the effects of immunotherapies such as anti-PD-1 antibodies.[1]
Caption: this compound inhibits Gal-1-mediated T cell apoptosis.
Direct Anti-tumor Effects
This compound exhibits direct anti-tumor activity by inhibiting signaling pathways crucial for cancer cell growth, survival, and metastasis.
-
Suppression of Akt and AR Signaling: this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways in CRPC cells.[2][3][4] This leads to the inhibition of cell growth and can overcome resistance to AR-targeted therapies like enzalutamide.[7]
-
Inhibition of Cell Adhesion and Invasion: Gal-1 promotes cancer cell adhesion to extracellular matrix proteins like collagen, fibronectin, and laminin.[2] this compound inhibits this adhesion, thereby reducing the metastatic potential of cancer cells.[2]
Caption: this compound inhibits pro-tumorigenic signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence according to the reagent manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To investigate the interaction between Galectin-1 and its binding partners and the effect of this compound on this interaction.
-
Methodology:
-
Lyse cells treated with this compound or vehicle control to extract proteins.
-
Incubate the protein lysates with an antibody specific to Gal-1 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected binding partners (e.g., CD45, RAS).[4]
-
Caption: Workflow for Co-Immunoprecipitation experiment.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., CRPC cell lines) subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Synergistic Anti-Tumor Activity
This compound has demonstrated synergistic effects when combined with other cancer therapies.
-
With Docetaxel: this compound potentiates the anti-tumor effect of the chemotherapeutic agent docetaxel.[2][4] this compound induces G1/S cell cycle arrest, while docetaxel causes G2/M arrest, leading to a more potent cytotoxic effect when used in combination.[2][4]
-
With Anti-PD-1 Immunotherapy: By suppressing T cell apoptosis, this compound enhances the efficacy of anti-PD-1 immunotherapy in preclinical models.[1]
-
With Enzalutamide: this compound can overcome resistance to the AR inhibitor enzalutamide by suppressing AR and AR-variant (AR-V7) expression.[7]
Conclusion
This compound is a promising small molecule inhibitor of Galectin-1 with a well-defined mechanism of action. Its ability to modulate the immune system and directly inhibit cancer cell growth and metastasis makes it a strong candidate for further development, both as a monotherapy and in combination with existing cancer treatments. The preclinical data strongly support its potential to overcome therapeutic resistance and improve outcomes for patients with advanced cancers, particularly metastatic castration-resistant prostate cancer.
References
- 1. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
LLS30: A Deep Dive into Its Allosteric Inhibition of Galectin-1 for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Galectin-1 (Gal-1), a β-galactoside-binding protein, is increasingly recognized as a pivotal player in cancer progression. Its overexpression in the tumor microenvironment is associated with cell proliferation, migration, invasion, and immune evasion in various malignancies, including castration-resistant prostate cancer (CRPC).[1][2][3] The development of targeted inhibitors against Gal-1 has thus emerged as a promising therapeutic strategy. LLS30, a novel benzimidazole-based small molecule, has been identified as a potent and selective allosteric inhibitor of Gal-1.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualization of relevant biological pathways and workflows.
Mechanism of Allosteric Inhibition
This compound functions as an allosteric inhibitor of Galectin-1, meaning it binds to a site distinct from the carbohydrate recognition domain (CRD), inducing a conformational change that reduces the affinity of Gal-1 for its binding partners.[1][2][5] This mode of inhibition offers potential advantages in terms of specificity and reduced likelihood of resistance compared to competitive inhibitors that target the highly conserved CRD. Molecular docking studies suggest that this compound binds to the sugar-binding groove of the Gal-1 dimer.[4] This binding event alters the conformation of Gal-1, thereby impairing its interactions with glycoproteins and glycolipids on the cell surface and in the extracellular matrix.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Androgen Receptor (AR) Status | IC50 (µM) | Citation |
| PC3 | Prostate Cancer | Negative | 10.4 | [1] |
| DU145 | Prostate Cancer | Negative | 5.3 | [1] |
| 22RV1 | Prostate Cancer | Positive | 3.3 | [1] |
| CWR-R1 | Prostate Cancer | Positive | 5.9 | [1] |
| C4-2B ENZ-R | Prostate Cancer | - | 3.8 | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dosage | Treatment Duration | Outcome | Citation |
| 22RV1 | Prostate Cancer | 30 mg/kg | 2 weeks (daily I.V.) | Significant reduction in tumor growth | [1][2] |
| PC3 | Prostate Cancer | 10 mg/kg | - | Significant suppression of tumor growth | [1] |
| PC3 (with Docetaxel) | Prostate Cancer | 10 mg/kg | 24 days | Complete tumor regression | [1] |
| Myc-CaP | Prostate Cancer | 10 mg/kg | - | Significant suppression of tumor growth | [5][7] |
| Myc-CaP (with anti-PD-1) | Prostate Cancer | 10 mg/kg | - | Enhanced tumor regression compared to this compound alone | [5][7] |
Table 3: Effect of this compound on Cell Adhesion
| Cell Line | Extracellular Matrix Protein | Inhibition of Adhesion (%) | Citation |
| PC3 | Collagen | 76 ± 5 | [1][2] |
| PC3 | Laminin | 69 ± 4 | [1][2] |
| PC3 | Fibronectin | 62 ± 12 | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for its evaluation.
Caption: Galectin-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on the descriptions provided in the referenced studies and standard laboratory practices.
Cell Viability Assay
This protocol is adapted from the methods described for determining the IC50 values of this compound.[1]
-
Objective: To assess the dose-dependent effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., PC3, DU145, 22RV1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
In Vivo Xenograft Tumor Assay
This protocol is based on the in vivo studies conducted to evaluate the antitumor efficacy of this compound.[1][2]
-
Objective: To determine the effect of this compound on tumor growth in a murine model.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Prostate cancer cells (e.g., 22RV1, PC3)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., 50% absolute alcohol and 50% Tween-80)[1]
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject approximately 2 x 10^6 prostate cancer cells, optionally mixed with Matrigel, into the flank of each mouse.[2]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle control to the mice via the desired route (e.g., intravenous injection) on a predetermined schedule (e.g., daily for 2 weeks).[1][2]
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).[1]
-
Cell Migration and Invasion Assays
This protocol describes a general method for assessing cell migration and invasion, as performed in the characterization of this compound's effects.[1][2]
-
Objective: To evaluate the inhibitory effect of this compound on the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Cancer cell lines
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
For invasion assays, coat the top of the Transwell inserts with Matrigel. For migration assays, use uncoated inserts.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts. The medium in the upper chamber should contain this compound at the desired concentration or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration/invasion.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the migratory/invasive potential of this compound-treated cells to the control.
-
Co-Immunoprecipitation (Co-IP)
This protocol is a generalized procedure for investigating the disruption of protein-protein interactions by this compound, such as the interaction between Galectin-1 and Ras or CD45.[2][7]
-
Objective: To determine if this compound inhibits the interaction between Galectin-1 and its binding partners.
-
Materials:
-
Cells expressing the proteins of interest
-
This compound
-
Lysis buffer
-
Antibody against Galectin-1
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies for Western blotting (anti-Galectin-1 and anti-binding partner)
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Lyse the cells to release the proteins.
-
Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against Galectin-1 overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Galectin-1 and its putative binding partner.
-
A decrease in the amount of the co-immunoprecipitated binding partner in the this compound-treated sample compared to the control indicates that this compound disrupts the interaction.
-
Conclusion
This compound represents a promising therapeutic agent that targets Galectin-1 through an allosteric mechanism. The preclinical data strongly support its potential in cancer therapy, particularly in castration-resistant prostate cancer, both as a monotherapy and in combination with existing treatments like chemotherapy and immunotherapy.[1][5][7] The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research and development of this compound and other Galectin-1 inhibitors. Continued investigation into the nuanced molecular interactions of this compound and its efficacy in a broader range of cancer models will be crucial for its successful clinical translation.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
LLS30: A Novel Allosteric Inhibitor of Galectin-1 for Castration-Resistant Prostate Cancer
An In-depth Technical Guide on the Discovery, Mechanism, and Evaluation of LLS30
Abstract
This compound is a novel, benzimidazole-based small molecule identified as a potent, allosteric inhibitor of Galectin-1 (Gal-1).[1] High expression of Gal-1 is strongly correlated with the progression of metastatic castration-resistant prostate cancer (mCRPC) and poor clinical outcomes. This compound was developed to target Gal-1, thereby disrupting key oncogenic signaling pathways and inhibiting tumor growth, invasion, and metastasis. This document provides a comprehensive overview of the discovery of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Discovery and Synthesis
Rationale for Development
The development of this compound was driven by the urgent need for effective therapies for mCRPC, a fatal stage of prostate cancer that no longer responds to androgen deprivation therapy. Galectin-1, a β-galactoside-binding lectin, was identified as a promising therapeutic target due to its high expression in CRPC cells and its role in promoting tumor progression, migration, and invasion. This compound was designed as a specific, allosteric inhibitor to disrupt the function of Gal-1 in the tumor microenvironment.
Synthesis of this compound
The detailed chemical synthesis protocol for this compound (CAS 2138367-58-3) is not publicly available in the cited research literature or associated patents. This compound is described as a benzimidazole-based small molecule.
Mechanism of Action
This compound functions as an allosteric inhibitor of Gal-1, meaning it binds to a site on the protein distinct from the carbohydrate recognition domain (CRD). This binding event induces a conformational change in Gal-1, which decreases its binding affinity for its natural ligands and binding partners. The inhibition of Gal-1 by this compound leads to the downstream suppression of several critical oncogenic signaling pathways.
Inhibition of Akt and Androgen Receptor (AR) Signaling
In both androgen receptor (AR)-positive and AR-negative CRPC cells, this compound treatment leads to the suppression of the PI3K-Akt signaling pathway.[2] This is evidenced by a decrease in the phosphorylation of Akt.[1] Furthermore, this compound treatment reduces the expression of both full-length AR and AR splice variants (AR-Vs), which are implicated in resistance to anti-androgen therapies like enzalutamide.[3] The suppression of these pathways contributes to the inhibition of CRPC cell growth.[3]
Disruption of Invasion and Metastasis Pathways
Genome-wide gene expression analysis of this compound-treated metastatic prostate cancer cells revealed significant downregulation of pathways associated with cell migration and invasion.[2] These include the focal adhesion, extracellular matrix (ECM)-receptor interaction, and integrin signaling pathways.[2]
Modulation of the Tumor Immune Microenvironment
This compound has been shown to enhance anti-tumor immunity. Mechanistically, it binds to the CRD of Gal-1, disrupting its interaction with the CD45 receptor on T cells. This disruption prevents Gal-1-induced T cell apoptosis, leading to increased infiltration of tumor-infiltrating lymphocytes (TILs) and potentiating the efficacy of immunotherapy agents like anti-PD-1.
Quantitative Data Summary
The biological activity of this compound has been quantified across various prostate cancer cell lines and in combination with other therapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Androgen Receptor Status | IC₅₀ Value (µM) | Reference |
| 22RV1 | Positive | 3.3 | |
| C4-2B ENZ-R | Positive | 3.8 | [3] |
| DU145 | Negative | 5.3 | |
| CWR-R1 | Positive | 5.9 | |
| PC3 | Negative | 10.4 |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| PC3 (Metastasis) | This compound | 5 mg/kg (q.d. x 5) | Inhibition of metastatic colonization | |
| PC3 (Tumor Growth) | This compound + Docetaxel | 10 mg/kg | Complete tumor regression | |
| 22RV1 (Tumor Growth) | This compound | 30 mg/kg | Significant reduction in tumor growth | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate CRPC cells (e.g., PC3, 22RV1) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a microplate reader.[2][3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the migratory and invasive potential of cancer cells.
-
Chamber Preparation: Place Transwell permeable support inserts (e.g., 8 µm pore size) into a 24-well plate. For invasion assays, coat the upper surface of the insert membrane with a thin layer of Matrigel (or other ECM components like collagen or fibronectin) and allow it to solidify.[2]
-
Cell Seeding: Resuspend CRPC cells (e.g., 8 x 10⁴ cells) in 100 µL of serum-free medium and add them to the upper chamber.
-
Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with 4% formaldehyde. Stain the fixed cells with a solution such as 0.1% crystal violet for 10 minutes.
-
Quantification: Wash the inserts and allow them to dry. Elute the stain and measure absorbance, or count the number of stained cells in several random microscopic fields to quantify migration/invasion.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. This protocol describes the validation of the interaction between Gal-1 and its binding partners.
-
Cell Lysis: Treat CRPC cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-coupled agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody specific to the "bait" protein (e.g., anti-Gal-1) to the supernatant and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-CD45 or anti-Ras) to confirm the interaction.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in vivo.
-
Animal Model: Use male congenital athymic BALB/c nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ CRPC cells (e.g., PC3 or 22RV1) suspended in a suitable medium (e.g., PBS/Matrigel mixture) into the dorsal flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Treatment Groups: Randomize mice into control and treatment groups (e.g., 6 mice per group).
-
Drug Formulation and Administration: Prepare this compound stock solutions (e.g., in 50% absolute alcohol and 50% Tween-80). Dilute to the final desired concentration (e.g., 5, 10, or 30 mg/kg) in a vehicle solution. Administer the treatment via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., daily for 2 weeks).
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2]
Conclusion
This compound is a promising, first-in-class allosteric inhibitor of Galectin-1 with significant preclinical activity against castration-resistant prostate cancer. It demonstrates a multi-faceted mechanism of action, inhibiting key growth and metastasis pathways while also enhancing anti-tumor immunity. The data presented herein support its continued development as a potential therapeutic agent for advanced prostate cancer, both as a monotherapy and in combination with existing treatments such as chemotherapy and immunotherapy.
References
The Role of LLS30 in Castration-Resistant Prostate Cancer: A Technical Guide
Executive Summary: Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive stage of the disease, characterized by tumor progression despite androgen deprivation therapy. A key challenge in managing CRPC is the development of resistance to standard treatments, including second-generation androgen receptor (AR) inhibitors like enzalutamide and chemotherapies such as docetaxel. Emerging research has identified Galectin-1 (Gal-1), a β-galactoside-binding protein, as a crucial driver of CRPC progression and therapeutic resistance. LLS30, a novel benzimidazole-based small molecule, functions as an allosteric inhibitor of Gal-1. By targeting Gal-1, this compound disrupts multiple oncogenic signaling pathways, notably the AR and PI3K/Akt axes, leading to the inhibition of tumor growth, metastasis, and the resensitization of resistant cancer cells to existing therapies. This document provides a comprehensive technical overview of the mechanism, efficacy, and experimental basis for the role of this compound in combating castration-resistant prostate cancer.
Introduction to Castration-Resistant Prostate Cancer (CRPC)
Prostate cancer is a malignancy that relies heavily on androgen receptor (AR) signaling for its growth and survival.[1] Androgen deprivation therapy (ADT) is the foundational treatment for advanced prostate cancer; however, most patients eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite castrate levels of testosterone.[2] The mechanisms driving CRPC are complex but often involve reactivation of the AR signaling pathway through AR gene amplification, mutation, or the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7.[3][4] These variants lack the ligand-binding domain, rendering them insensitive to AR-targeted therapies like enzalutamide.[3][5] Concurrently, AR-independent pathways, including the PI3K/Akt/mTOR pathway, can also be activated, contributing to tumor progression and resistance.[5][6]
Galectin-1: A Pivotal Target in CRPC
Galectin-1 (Gal-1) is a carbohydrate-binding protein that is highly expressed in CRPC cells but not in androgen-sensitive prostate cancer cells.[5][6][7] Elevated Gal-1 expression is correlated with advanced disease stages and poorer clinical outcomes.[8][9] Gal-1 promotes tumor progression through multiple mechanisms:
-
Modulation of AR Signaling: Gal-1 plays a role in regulating the expression and activity of both full-length AR and its splice variants.[3][5]
-
Activation of Oncogenic Pathways: Gal-1 is known to stabilize Ras on the cell membrane, leading to the activation of downstream pathways like PI3K/Akt signaling.[5][6]
-
Promotion of Metastasis: Gal-1 influences cell adhesion, migration, and invasion, key processes in the metastatic cascade.[6][10]
-
Immune Evasion: Tumor-secreted Gal-1 can induce apoptosis in effector T cells, contributing to an immunosuppressive tumor microenvironment.[9]
Given its multifaceted role in driving CRPC, Gal-1 has emerged as a promising therapeutic target.
This compound: A Novel Allosteric Inhibitor of Galectin-1
This compound is a novel, potent, and selective small molecule inhibitor of Gal-1.[8][9] It is a benzimidazole-based compound that functions as an allosteric inhibitor, meaning it binds to a site on Gal-1 distinct from the carbohydrate recognition domain.[6][8][9] This binding event reduces Gal-1's affinity for its binding partners, thereby inhibiting its downstream functions.[3][6][7] this compound has demonstrated significant anti-tumor efficacy in both AR-positive and AR-negative CRPC xenograft models, highlighting its potential to address both AR-dependent and AR-independent disease.[5][6]
Core Mechanism of Action of this compound in CRPC
This compound exerts its anti-cancer effects by simultaneously disrupting several critical signaling networks that are hijacked by CRPC cells.
Inhibition of the Androgen Receptor (AR) Axis
A primary mechanism of resistance to enzalutamide involves the upregulation of AR and the expression of AR-V7.[3] this compound directly counteracts this by inhibiting the expression of both full-length AR and AR-V7 in a dose-dependent manner.[3][10] This leads to a significant suppression of the transcriptional activity of both AR and AR-V7.[3] RNA-sequencing analyses have confirmed that this compound treatment downregulates AR target genes that promote proliferation while inducing androgen-repressed genes like CDKN1A that inhibit cell growth.[3]
Suppression of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is frequently activated in advanced prostate cancer and is a key driver of cell survival and proliferation.[5][6] this compound treatment effectively suppresses this pathway, as evidenced by a marked decrease in the phosphorylation of Akt.[5][6] Downstream of Akt, this compound induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that promotes cell cycle arrest.[5][6] This suppression of Akt signaling is a key component of this compound's ability to inhibit the growth of both AR-positive and AR-negative CRPC cells.[6]
Impact on Metastatic Pathways
This compound significantly inhibits the migration and invasion of CRPC cells.[6][7] Genome-wide gene expression analysis revealed that this compound treatment downregulates pathways related to migration and invasion, including focal adhesion and extracellular matrix (ECM)-receptor signaling.[6] Specifically, this compound suppresses the expression of integrins α6, β1, and β4.[5][6] This leads to reduced phosphorylation of focal adhesion kinase (FAK), a critical downstream mediator of integrin signaling that controls the aggressive phenotype of CRPC cells.[5][6]
This compound in Overcoming Therapeutic Resistance
A significant advantage of this compound is its ability to act synergistically with standard-of-care therapies for CRPC.
Re-sensitization to Enzalutamide
By suppressing the expression and activity of AR and AR-V7, this compound directly targets a key mechanism of enzalutamide resistance.[3] Studies have shown that combining this compound with enzalutamide results in a synergistic anti-tumor effect in enzalutamide-resistant CRPC cells and xenograft models.[3][8] This suggests that targeting the Gal-1/AR axis with this compound is a promising strategy to overcome or delay resistance to AR signaling inhibitors.[3][8]
Synergistic Effects with Docetaxel
Docetaxel is a first-line chemotherapy for metastatic CRPC that causes cell cycle arrest at the G2/M phase.[6] this compound, by inducing the expression of p21, causes cell cycle arrest at the G1/S phase.[6] This complementary action on the cell cycle results in a potent synergistic anti-tumor effect.[6] The combination of this compound and docetaxel has been shown to cause complete regression of tumors in CRPC xenograft models, an effect accompanied by a strong downregulation of phospho-Akt.[6][7]
Potentiation of Anti-PD-1 Immunotherapy
Tumor-derived Gal-1 creates an immunosuppressive microenvironment by inducing T cell apoptosis.[9] this compound has been shown to block this process, thereby preserving the function of effector T cells.[9] In preclinical models, this compound treatment significantly enhanced the anti-tumor efficacy of anti-PD-1 immunotherapy, suggesting a novel mechanism to improve outcomes in patients resistant to immune checkpoint blockade.[9]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in numerous preclinical studies. The tables below summarize key findings.
Table 1: In Vitro Efficacy of this compound in CRPC Cell Lines
| Cell Line | Assay Type | This compound Concentration | Observation | Source |
| C4-2B ENZ-R, 22RV1 | Western Blot | 5 µM, 10 µM | Dose-dependent inhibition of AR and AR-V7 expression | [3][10] |
| C4-2B ENZ-R, 22RV1 | Reporter Assay | 10 µM | Significant suppression of AR and AR-V7 transcriptional activity | [3] |
| PC3, 22RV1 | Western Blot | 10 µM | Induced expression of p21; Decreased phosphorylation of Akt | [5][6] |
| PC3 | Flow Cytometry | 10 µM (24 hr) | Accumulation of cells in the G1/S phase of the cell cycle | [6] |
| PC3 | Flow Cytometry | 10 µM (72 hr) | Induction of apoptosis | [6] |
| PC3 | Adhesion Assay | Not specified | Inhibited adhesion to collagen, fibronectin, and laminin | [8] |
Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models
| Xenograft Model | Treatment | Dosage | Observation | Source |
| 22RV1 (AR-positive) | This compound | 30 mg/kg | Significant reduction in tumor growth | [5][6] |
| 22RV1 (AR-positive) | This compound | 30 mg/kg | 38.8% downregulation of Ki-67-positive cells vs. control | [5] |
| PC3 (Metastatic) | This compound | 5 mg/kg (i.v.) | Significant inhibition of metastasis | [5] |
| Enzalutamide-Resistant | This compound + Enzalutamide | Not specified | Significantly inhibited xenograft growth compared to single agents | [3][8] |
Key Experimental Protocols
The findings described in this guide are based on a range of standard and advanced molecular and cellular biology techniques.
7.1 Cell Culture and Reagents CRPC cell lines such as PC3 (AR-negative), 22RV1 (AR-positive, expresses AR-Vs), and the enzalutamide-resistant C4-2B ENZ-R line are commonly used.[3][6] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. This compound is typically dissolved in DMSO for in vitro experiments.[6]
7.2 Western Blot Analysis To assess protein expression, cells are treated with this compound or a DMSO vehicle control for a specified time (e.g., 24 hours).[11] Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Gal-1, AR, AR-V7, p-Akt, Akt, p21, integrins, β-actin).[3][6] Horseradish peroxidase-conjugated secondary antibodies are then used for detection via chemiluminescence.
7.3 RNA-Sequencing and Gene Expression Analysis To analyze genome-wide effects, total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., PureLink RNA Mini Kit).[9] RNA quality is assessed, and sequencing libraries are prepared for paired-end sequencing on a platform like the Illumina HiSeq 4000.[9] Differentially expressed genes are identified using a cutoff (e.g., >1.5-fold change and p<0.05).[6][9] Functional pathway analysis is then performed on the resulting gene lists.
7.4 In Vivo Xenograft Studies To evaluate in vivo efficacy, immunodeficient mice (e.g., athymic nude mice) are subcutaneously inoculated with CRPC cells (e.g., 22RV1).[5][6] Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control vs. This compound). This compound is administered at a specified dose and schedule (e.g., 30 mg/kg daily).[5][12] Tumor volume and body weight are monitored regularly.[11] At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[5]
Signaling Pathways and Workflows
Visual representations of the key mechanisms and experimental designs provide a clearer understanding of the role of this compound.
Caption: this compound allosterically inhibits Gal-1, blocking AR, PI3K/Akt, and Integrin pathways.
Caption: this compound overcomes resistance and acts synergistically with standard CRPC therapies.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound in xenograft models.
Conclusion and Future Directions
This compound represents a highly promising therapeutic agent for castration-resistant prostate cancer. By targeting Galectin-1, it simultaneously inhibits the key AR and PI3K/Akt signaling pathways that drive tumor growth, progression, and resistance. Its ability to act synergistically with both AR inhibitors and chemotherapy, as well as its potential to enhance immunotherapy, positions it as a versatile component for future combination treatment strategies. Future research should focus on clinical trials to establish the safety and efficacy of this compound in patients with advanced CRPC, particularly those who have developed resistance to current standards of care. Further investigation into biomarkers that predict response to this compound could also help personalize its application and maximize clinical benefit.
References
- 1. youtube.com [youtube.com]
- 2. Before you continue to YouTube [consent.youtube.com]
- 3. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Effects of LLS30 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor LLS30 and its multifaceted effects on the tumor microenvironment (TME). This compound primarily functions by targeting Galectin-1 (Gal-1), a key protein implicated in tumor immune evasion and progression. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is an allosteric inhibitor of Galectin-1.[1][2] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which in turn reduces the binding affinity of Gal-1 to its partners, such as CD45 on T cells.[3] This disruption of the Gal-1/CD45 interaction is crucial for mitigating Gal-1's immunosuppressive functions within the TME.[3]
Impact on the Tumor Microenvironment
This compound orchestrates a significant shift in the TME from an immunosuppressive to an immune-active state. The primary effects observed in preclinical studies, particularly in prostate cancer models, include:
-
Inhibition of T Cell Apoptosis: Tumor-derived Gal-1 is known to induce apoptosis in effector T cells, contributing to an immunosuppressive TME.[3][4] this compound, by inhibiting Gal-1, has been shown to significantly suppress this Gal-1-induced T cell apoptosis.[3][5]
-
Enhanced T Cell Infiltration: Treatment with this compound leads to an increased infiltration of CD8+ T cells into the tumor.[3] This is a direct consequence of preventing T cell apoptosis, resulting in a greater presence of tumor-infiltrating lymphocytes (TILs).[3]
-
Synergy with Immune Checkpoint Blockade: this compound treatment has been demonstrated to enhance the efficacy of anti-PD-1 therapy.[3] In murine models of prostate cancer, while anti-PD-1 antibody alone had no significant effect on tumor growth, the combination of this compound and anti-PD-1 resulted in greater tumor regression than this compound alone.[3] This suggests that by increasing T cell infiltration, this compound can sensitize "cold" tumors to checkpoint inhibitors.[3]
Direct Anti-Tumor Effects
Beyond its immunomodulatory role, this compound exhibits direct anti-cancer properties by modulating key oncogenic signaling pathways:
-
Suppression of Akt and AR Signaling: In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[1][2] This leads to the inhibition of tumor cell growth, migration, and invasion.[1][2]
-
Induction of Cell Cycle Arrest and Apoptosis: this compound has been observed to induce G1/S arrest and apoptosis in cancer cells.[1]
-
Potentiation of Chemotherapy: this compound can potentiate the anti-tumor effects of conventional chemotherapy agents like docetaxel.[1][2] In vivo studies have shown that the combination of this compound and docetaxel can lead to complete tumor regression in CRPC models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Myc-CaP Prostate Cancer Model
| Treatment Group | Dosage | Tumor Growth Suppression | CD8+ T Cell Infiltration | Reference |
| Control (Vehicle) | - | - | Baseline | [3] |
| Anti-PD-1 | - | No significant effect | - | [3] |
| This compound | 10 mg/kg | Significant suppression | Increased | [3] |
| This compound + Anti-PD-1 | 10 mg/kg | Enhanced tumor regression | Increased | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel in a PC3 Prostate Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Outcome | Reference |
| Control (Vehicle) | - | Progressive growth | [1] |
| This compound | 10 mg/kg | Significant suppression | [1] |
| Docetaxel | - | - | [1] |
| This compound + Docetaxel | 10 mg/kg | Complete tumor regression | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
1. In Vivo Tumor Growth Studies
-
Animal Models: Syngeneic FVB/N mice for Myc-CaP models and xenograft mouse models for human CRPC cell lines (e.g., PC3, 22RV1) are commonly used.[1][3][4]
-
Tumor Cell Implantation: Cancer cells (e.g., Myc-CaP, PC3) are subcutaneously injected into the flanks of the mice.[1][3]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered at a dose of 10 mg/kg.[1][3] Combination therapies involve co-administration of this compound with agents like anti-PD-1 antibodies or docetaxel.[1][3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for CD8+ T cell infiltration.[3]
2. T Cell Apoptosis Assay
-
Conditioned Media Preparation: Conditioned media (CM) is collected from prostate cancer cells cultured with or without this compound.
-
T Cell Isolation: CD8+ T cells are isolated.
-
Apoptosis Induction: T cell apoptosis is induced, and the cells are then treated with the prepared conditioned media.
-
Apoptosis Measurement: Apoptosis is quantified using methods like flow cytometry to measure markers of apoptosis. A significant decrease in apoptosis is observed in T cells treated with CM from this compound-treated cancer cells compared to controls.[5]
3. Cell-Based Surface Glycan Binding Assay
-
Galectin-1 Labeling: Recombinant Gal-1 is labeled with a fluorescent tag, such as FITC.
-
Cell Treatment: T cells are incubated with FITC-labeled Gal-1 in the presence or absence of this compound.
-
Fluorescence Measurement: The binding of Gal-1 to the T cell surface is quantified by measuring the fluorescence signal using flow cytometry. A significant decrease in fluorescence indicates that this compound inhibits Gal-1 binding to T cells.[3]
4. Western Blot Analysis
-
Cell Lysis: CRPC cells are treated with this compound, docetaxel, or a combination, and cell lysates are prepared.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a membrane and probed with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT) and appropriate secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LLS30: A Novel Galectin-1 Inhibitor for Reversing T Cell Apoptosis in the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the complex landscape of cancer immunotherapy, overcoming the immunosuppressive tumor microenvironment (TME) remains a critical challenge. One of the key mechanisms by which tumors evade immune destruction is the induction of apoptosis in tumor-infiltrating T lymphocytes (TILs). Elevated expression of Galectin-1 (Gal-1), a β-galactoside-binding lectin, within the TME of various cancers, including prostate cancer (PCa), has been correlated with advanced disease stages and poor clinical outcomes.[1][2] Tumor-secreted Gal-1 actively promotes an immunosuppressive environment by inducing the apoptosis of effector T cells.[1]
This technical guide focuses on LLS30, a novel benzimidazole-based small molecule inhibitor of Gal-1.[1][2] this compound functions as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1 and disrupting its interaction with glycoproteins on the T cell surface, most notably CD45.[1] This inhibitory action effectively suppresses Gal-1-mediated T cell apoptosis, leading to increased T cell infiltration into the tumor and enhanced anti-tumor immunity.[1] Furthermore, this compound has demonstrated the ability to potentiate the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy, offering a promising new strategy for the treatment of immunotherapy-resistant cancers.[1]
This document provides a comprehensive overview of the mechanism of action of this compound, a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism: directly by inhibiting tumor cell growth and metastasis, and indirectly by modulating the tumor microenvironment to favor an anti-tumor immune response.
Inhibition of T Cell Apoptosis
The primary immunomodulatory function of this compound is the inhibition of Gal-1-induced T cell apoptosis.[1] In the TME, cancer cells secrete Gal-1, which then binds to glycosylated receptors on the surface of effector T cells, such as CD45.[1] The interaction between Gal-1 and CD45 triggers a signaling cascade that culminates in T cell apoptosis.[1]
This compound acts as an allosteric inhibitor of Gal-1, binding to its CRD.[1] This binding event reduces the affinity of Gal-1 for its binding partners on the T cell surface.[1][2] By disrupting the Gal-1/CD45 interaction, this compound effectively blocks the downstream signaling that leads to T cell death.[1] This results in a significant suppression of T cell apoptosis, leading to an increased number of tumor-infiltrating lymphocytes (TILs).[1]
Tumor-Intrinsic Effects
Beyond its immunomodulatory role, this compound also exhibits direct anti-tumor properties. Studies have shown that this compound can suppress critical oncogenic signaling pathways within cancer cells, including the Akt and Androgen Receptor (AR) pathways in prostate cancer.[2] This suppression leads to the inhibition of cancer cell growth, proliferation, and invasion.[2] Furthermore, this compound has been shown to potentiate the anti-tumor effects of conventional chemotherapies like docetaxel.[2]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| T Cell Apoptosis Inhibition | Human PBMCs | This compound (2 µM) | Significantly suppressed Gal-1 induced T cell apoptosis. | [2] |
| Synergistic Cell Death | 22RV1 cells co-cultured with PBMCs | This compound + anti-PD-1 | Combination Index (C.I.) ranging from 0.2 to 0.4, indicating synergy. | [2] |
| In Vivo Tumor Growth | Myc-CaP tumor xenografts in FVB/N mice | This compound + anti-PD-1 | Significant enhancement of anti-tumor efficacy compared to either treatment alone. | [2] |
| CD8+ T Cell Infiltration | Myc-CaP tumor xenografts in FVB/N mice | This compound (10 µM) | Enhanced infiltration of CD8+ T cells in tumors. | [2] |
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| Cell Cycle Arrest | PC3 cells | This compound (10 µM) for 24 hr | Accumulation of cells in the G1/S phase. | [1] |
| Apoptosis Induction | PC3 cells | This compound (10 µM) for 72 hr | Triggered apoptosis in cancer cells. | [1] |
| Synergistic Anti-tumor Activity | PC3 and 22RV1 cells | This compound + docetaxel | Potentiated the anti-tumor effects of docetaxel. | [1] |
| In Vivo Tumor Growth Inhibition | PC3 xenografts | This compound (10mg/kg) + docetaxel | Caused complete tumor regression. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
T Cell Apoptosis Assay
This assay is used to determine the effect of this compound on Gal-1-induced T cell apoptosis.
-
Preparation of Conditioned Medium (CM):
-
Culture prostate cancer cells (e.g., 22RV1) to 70-80% confluency.
-
Wash cells with PBS and culture in serum-free medium for 48 hours.
-
Collect the supernatant, centrifuge to remove cell debris, and filter sterilize. This is the conditioned medium containing secreted Gal-1.
-
-
T Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Apoptosis Induction and Inhibition:
-
Treat the cancer cell conditioned medium with this compound (e.g., 2 µM) or vehicle control (DMSO) for 1 hour.
-
Add the treated or untreated conditioned medium to the isolated CD8+ T cells.
-
Incubate for 24-48 hours.
-
-
Apoptosis Measurement:
-
Harvest the T cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo efficacy of this compound alone and in combination with other therapies.
-
Cell Implantation:
-
Subcutaneously inject prostate cancer cells (e.g., 2 x 10^6 Myc-CaP cells) into the flank of syngeneic mice (e.g., FVB/N).
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound (e.g., 10 mg/kg) via intravenous (I.V.) injection daily.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (I.P.) injection twice a week.
-
-
Tumor Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform histological analysis (H&E staining) and immunohistochemistry (e.g., for CD8) on tumor sections to assess T cell infiltration and tumor morphology.
-
Co-immunoprecipitation (Co-IP) for Gal-1 and CD45 Interaction
This assay is used to demonstrate that this compound disrupts the interaction between Gal-1 and CD45.
-
Cell Lysate Preparation:
-
Harvest T cells and prepare membrane protein extracts using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Treatment:
-
Treat the membrane protein extracts with recombinant Gal-1 pre-incubated with either this compound or vehicle control (DMSO).
-
-
Immunoprecipitation:
-
Add anti-Gal-1 antibody to the treated lysates and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against CD45 and Gal-1 to detect the co-immunoprecipitated proteins.
-
Conclusion
This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment by inhibiting Gal-1-mediated T cell apoptosis. Its dual mechanism of action, combining immunomodulation with direct anti-tumor effects, makes it a compelling candidate for further preclinical and clinical development. The ability of this compound to enhance the efficacy of immune checkpoint inhibitors opens up new avenues for combination therapies aimed at overcoming resistance to current immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology.
References
Preclinical Profile of LLS30: A Novel Galectin-1 Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LLS30 is a novel, benzimidazole-based small molecule that acts as a selective, allosteric inhibitor of Galectin-1 (Gal-1). Preclinical studies have demonstrated its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC), a disease with limited durable treatment options. This compound exhibits anti-proliferative, anti-metastatic, and immunomodulatory effects, both as a monotherapy and in combination with standard-of-care agents. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Introduction
Galectin-1, a β-galactoside-binding lectin, is overexpressed in various malignancies, including prostate cancer, where its high expression is associated with advanced disease and poor clinical outcomes.[1][2] Gal-1 contributes to tumor progression through various mechanisms, including promoting cell proliferation, invasion, and angiogenesis, as well as suppressing the anti-tumor immune response.[1][3] this compound was developed as a potent and selective inhibitor of Gal-1 to counteract these effects.[1] This guide summarizes the key preclinical findings that support the continued development of this compound as a promising candidate for CRPC therapy.
Mechanism of Action
This compound functions as an allosteric inhibitor of Gal-1.[1] It binds to the carbohydrate recognition domain (CRD) of Gal-1, inducing a conformational change that decreases the binding affinity of Gal-1 to its glycosylated binding partners.[1][3] This disruption of Gal-1 interactions leads to two primary downstream effects:
-
Direct Anti-tumor Effects: In prostate cancer cells, this compound-mediated inhibition of Gal-1 leads to the suppression of the Akt and Androgen Receptor (AR) signaling pathways.[1] These pathways are critical for the growth and survival of CRPC cells.[1][4]
-
Immunomodulatory Effects: In the tumor microenvironment, Gal-1 secreted by cancer cells can induce apoptosis of effector T cells by binding to the CD45 receptor on these immune cells.[3] this compound disrupts the Gal-1/CD45 interaction, thereby preventing T cell apoptosis and enhancing anti-tumor immunity.[3] This mechanism suggests a synergistic potential with immune checkpoint inhibitors.[3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Quantitative Data
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against a panel of castration-resistant prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.[1]
| Cell Line | Androgen Receptor (AR) Status | IC50 (µM) |
| 22RV1 | Positive | 3.3 |
| CWR-R1 | Positive | 5.9 |
| DU145 | Negative | 5.3 |
| PC3 | Negative | 10.4 |
In Vitro Cell Adhesion Inhibition
This compound inhibits the adhesion of PC3 prostate cancer cells to various extracellular matrix components.[1]
| Extracellular Matrix Protein | Adhesion Inhibition (%) | p-value |
| Collagen | 76 ± 5 | <0.05 |
| Laminin | 69 ± 4 | <0.05 |
| Fibronectin | 62 ± 12 | <0.05 |
In Vivo Anti-tumor Efficacy
This compound has shown significant anti-tumor efficacy in mouse xenograft models of prostate cancer, both as a monotherapy and in combination with other agents.
| Xenograft Model | Treatment Group | Dosage | Outcome |
| 22RV1 (AR Positive) | This compound | 30 mg/kg | Significantly reduced tumor growth.[1] |
| PC3 (AR Negative) | This compound | 10 mg/kg | Significantly suppressed tumor growth.[1] |
| PC3 (AR Negative) | This compound + Docetaxel | 10 mg/kg (this compound) | Complete tumor regression.[1] |
| Myc-CaP (Syngeneic) | This compound + anti-PD-1 | 10 mg/kg (this compound) | Enhanced tumor regression compared to either agent alone.[3] |
Pharmacokinetics
While detailed pharmacokinetic parameters from published studies are limited, this compound is reported to exhibit favorable pharmacokinetic properties in mice.[1] It is orally bioavailable and well-tolerated at efficacious doses.[1][5]
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Prostate cancer cells (3 x 10³) are seeded into 96-well plates.[1]
-
Attachment: Cells are allowed to attach for 24 hours.[1]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.[1]
-
Incubation: Cells are treated for 72 hours.[1]
-
Viability Assessment: Cell viability is determined using the CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega).[1]
Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with collagen, fibronectin, or laminin.[1]
-
Cell Pre-treatment: PC3 cells are pre-treated with 5 µM this compound for 1 hour.[1]
-
Seeding: Pre-treated cells are plated into the coated wells.[1]
-
Incubation: Cells are cultured overnight.[1]
-
Quantification: The number of adherent cells is quantified using the CellTiter-Glo Luminescent Cell Viability Assay Kit.[1]
Western Blot Analysis for Akt and AR Signaling
-
Cell Lysis: Prostate cancer cells treated with this compound are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total AR, and AR-V7 overnight at 4°C. β-actin or GAPDH is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
T Cell Apoptosis Assay
-
Conditioned Medium Preparation: Conditioned medium is collected from prostate cancer cell cultures. For the treatment group, 2 µM this compound is added to the conditioned medium.[3]
-
T Cell Co-culture: Isolated CD8+ T cells are co-cultured with the conditioned medium.[3]
-
Apoptosis Assessment: T cell apoptosis is assessed by methods such as Annexin V/PI staining followed by flow cytometry.
In Vivo Xenograft Studies
-
Animal Model: Male athymic nude mice are typically used.[1]
-
Cell Implantation: 2 x 10⁶ prostate cancer cells (e.g., 22RV1 or PC3) are subcutaneously injected into the flank of the mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[1]
-
Treatment Administration: this compound is formulated (e.g., in 50% absolute alcohol and 50% Tween-80) and administered via an appropriate route (e.g., intraperitoneal injection).[1]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for Ki-67).[1]
Surface Plasmon Resonance (SPR) for this compound-Galectin-1 Interaction
-
Chip Preparation: A CM5 sensor chip is used to immobilize human Gal-1.[1]
-
Ligand Immobilization: Recombinant human Gal-1 is immobilized on the sensor chip surface.
-
Analyte Injection: this compound, as the analyte, is injected in a series of concentrations over the chip surface.[1]
-
Data Acquisition: The binding of this compound to Gal-1 is measured in real-time as a change in resonance units.
-
Analysis: The sensorgrams are analyzed to determine the binding kinetics (association and dissociation rates) and affinity.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Gal-1 and this compound are prepared in a suitable buffer (e.g., 10 mM PBS, 5% DMSO, pH 7.4).[1]
-
Spectral Measurement: CD spectra of Gal-1 alone and in the presence of this compound are recorded.[1]
-
Data Analysis: The changes in the CD spectrum of Gal-1 upon binding to this compound are analyzed to infer conformational changes in the protein.[1]
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for castration-resistant prostate cancer. Its dual mechanism of action, involving direct anti-tumor effects and immune system modulation, makes it a particularly attractive candidate. This compound has demonstrated robust in vitro and in vivo activity, both as a monotherapy and in combination with existing therapies. The data presented in this guide provide a solid foundation for further investigation and clinical translation of this promising Galectin-1 inhibitor.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
LLS30 Binding Affinity to Galectin-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1 (Gal-1), a β-galactoside-binding lectin, is a key regulator in various physiological and pathological processes, including immune modulation, cell adhesion, and signaling.[1][2] Its overexpression in various cancers is often correlated with tumor progression, metastasis, and poor clinical outcomes.[3][4] This has positioned Galectin-1 as a promising therapeutic target. LLS30 is a novel, potent, and allosteric inhibitor of Galectin-1.[5][6] This document provides a comprehensive technical overview of the binding affinity of this compound to Galectin-1, detailing the experimental methodologies used for its characterization and the subsequent impact on downstream signaling pathways.
Quantitative Data Summary
While a precise dissociation constant (Kd) for the direct binding of this compound to Galectin-1 has not been definitively established due to the nature of its allosteric inhibition, the biological activity of this compound has been quantified through its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data provides a functional measure of its potency in a cellular context.
| Cell Line | Androgen Receptor (AR) Status | IC50 (µM) | Reference |
| PC3 | Negative | 10.4 | [6] |
| DU145 | Negative | 5.3 | [6] |
| 22RV1 | Positive | 3.3 | [6] |
| CWR-R1 | Positive | 5.9 | [6] |
Experimental Protocols
The characterization of the this compound and Galectin-1 interaction has been primarily achieved through Surface Plasmon Resonance (SPR) and co-immunoprecipitation assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound and Galectin-1, SPR was employed to demonstrate a direct interaction.
Methodology:
-
Immobilization: Recombinant human Galectin-1 is immobilized on a sensor chip (e.g., CM5 chip) through amine coupling. This creates a stable surface for interaction analysis.
-
Analyte Injection: this compound, as the analyte, is prepared in a series of concentrations and injected over the sensor surface.
-
Binding and Dissociation: The binding of this compound to the immobilized Galectin-1 is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer flows over the chip to measure the unbinding of this compound.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine the binding kinetics. For this compound, a dose-dependent binding to Galectin-1 was observed; however, the binding was not saturated at the highest tested concentration of 250 μM, which is characteristic of some allosteric interactions and makes precise Kd determination challenging.[6]
Co-Immunoprecipitation Assay
This technique is used to identify protein-protein interactions. It was utilized to demonstrate that this compound treatment disrupts the interaction between Galectin-1 and its binding partners, such as Ras.
Methodology:
-
Cell Lysis: Prostate cancer cells (e.g., 22RV1) are treated with either this compound or a vehicle control (DMSO) and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to Galectin-1 is added to the cell lysates and incubated to form an antibody-protein complex. Protein A/G agarose beads are then used to pull down this complex.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Galectin-1 and its potential binding partners (e.g., Ras) to assess the extent of their interaction in the presence and absence of this compound.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound and Galectin-1 interaction.
Signaling Pathway: this compound-Mediated Inhibition of Galectin-1/Ras/Akt Pathway
Caption: this compound inhibits Galectin-1, disrupting Ras stability and downstream Akt signaling.
Logical Relationship: Allosteric Inhibition Mechanism
Caption: this compound acts as an allosteric inhibitor, reducing Galectin-1's affinity for its natural ligands.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against Galectin-1. Its allosteric mechanism of inhibition effectively disrupts the pro-tumorigenic functions of Galectin-1, as evidenced by its potent IC50 values in various cancer cell lines. The experimental data, primarily from SPR and co-immunoprecipitation assays, confirms a direct interaction and a clear mechanism of action. The subsequent inhibition of key signaling pathways, such as the Ras/Akt cascade, underscores the therapeutic potential of this compound in cancers where Galectin-1 is a key driver of malignancy. Further research to elucidate the precise kinetics of the this compound-Galectin-1 interaction and to explore its efficacy in a broader range of preclinical models is warranted.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allison Institute Symposium | MD Anderson Cancer Center [mdanderson.org]
Methodological & Application
Application Notes and Protocols for LLS30 In Vivo Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
LLS30 is a novel benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1] Gal-1 is a beta-galactoside-binding protein that is overexpressed in various cancers, including prostate cancer, and plays a crucial role in tumor progression, metastasis, and immune evasion.[1][2] this compound has been shown to inhibit the growth and metastasis of prostate cancer xenografts and can enhance the efficacy of chemotherapy and immunotherapy.[1] These application notes provide a detailed protocol for establishing an in vivo xenograft model to evaluate the anti-tumor effects of this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment. This compound disrupts the interaction between Gal-1 and its binding partners, such as CD45 on T cells, thereby inhibiting Gal-1-induced T cell apoptosis and promoting an anti-tumor immune response.[1]
References
Application Notes and Protocols for LLS30 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing LLS30, a novel allosteric inhibitor of Galectin-1 (Gal-1), in various cell culture assays. This compound has shown significant potential in cancer research, particularly in the context of castration-resistant prostate cancer (CRPC) and immunotherapy.[1][2][3]
Introduction to this compound
This compound is a benzimidazole-based small molecule that functions as an allosteric inhibitor of Gal-1.[1][2] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which in turn reduces the binding affinity of Gal-1 to its partners.[1] This inhibitory action disrupts key signaling pathways involved in tumor progression, metastasis, and immune evasion.[1][2] In cell culture models, this compound has been demonstrated to inhibit cancer cell growth, induce apoptosis, and suppress T-cell apoptosis, making it a valuable tool for cancer research and drug development.[1][2]
Mechanism of Action
This compound's primary mechanism is the allosteric inhibition of Galectin-1. This leads to the disruption of several downstream signaling pathways:
-
Inhibition of T-Cell Apoptosis: By binding to the CRD of Gal-1, this compound prevents Gal-1 from interacting with CD45 on T-cells. This interaction would otherwise lead to T-cell apoptosis. By blocking this, this compound helps to preserve effector T-cells in the tumor microenvironment.[1]
-
Suppression of Oncogenic Signaling: this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways in prostate cancer cells.[2][4] It also downregulates pathways related to cell migration and invasion, such as PI3K-AKT, focal adhesion, and extracellular matrix (ECM)-receptor signaling.[2][5]
-
Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, this compound can induce cell cycle arrest at the G1/S phase and trigger apoptosis.[2]
Signaling Pathway Diagrams
Experimental Protocols
General Guidelines for this compound Usage
-
Solubility: this compound is soluble in DMSO.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C for long-term storage.
-
Working Concentrations: The effective concentration of this compound can vary between cell lines and assays. Typical working concentrations range from 2 µM to 10 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., PC3, 22RV1)
-
96-well white, clear-bottom tissue culture plates
-
Appropriate cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[2]
-
Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the desired concentrations of this compound or DMSO vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis, in response to this compound treatment.
Materials:
-
This compound
-
CD8+ T-cells or other cell line of interest
-
Conditioned medium from cancer cells (optional, for co-culture experiments)
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Culture CD8+ T-cells in conditioned medium from cancer cells, with or without 2 µM this compound, for 24 hours.[1] For other cell types, plate cells and treat with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure luminescence using a luminometer.
Protocol 3: Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of cancer cells to extracellular matrix proteins.
Materials:
-
This compound
-
PC3 cells or other metastatic cancer cell line
-
96-well tissue culture plates
-
Collagen, fibronectin, and laminin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Coat the wells of a 96-well plate with collagen, fibronectin, or laminin and let it dry overnight.
-
Pre-treat PC3 cells with 5 µM this compound or DMSO control for 1 hour in culture medium.[2]
-
Plate the pre-treated cells onto the coated wells.
-
Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using the CellTiter-Glo® Luminescent Cell Viability Assay as described in Protocol 1.[2]
Protocol 4: Co-immunoprecipitation (Co-IP) for Gal-1 and CD45 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between Gal-1 and CD45 on T-cells.
Materials:
-
This compound
-
Recombinant Gal-1
-
T-cells
-
ProteoExtract® Native Membrane Protein Extraction Kit
-
Anti-Gal-1 antibody
-
Protein A/G Sepharose slurry
-
Antibodies for immunoblotting (e.g., anti-CD45)
Procedure:
-
Treat 2 µM of recombinant Gal-1 with 2 µM this compound or 0.02% DMSO for 4 hours at 4°C.[1]
-
Extract membrane proteins from approximately 2 x 10⁶ T-cells using the membrane protein extraction kit.[1]
-
Add 30 µg of membrane protein to the Gal-1/LLS30 or Gal-1/DMSO mixtures and incubate for 4 hours at 4°C.[1]
-
Incubate 10 µL of anti-Gal-1 antibody with 100 µL of Protein A/G Sepharose slurry for 4 hours at 4°C with gentle mixing.
-
Add the antibody-bead slurry to the protein mixtures and incubate overnight at 4°C with rotary agitation.[1]
-
Centrifuge to pellet the beads and wash them with a non-denaturing lysis buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by SDS-PAGE and immunoblotting with an anti-CD45 antibody. A decrease in the CD45 signal in the this compound-treated sample indicates disruption of the interaction.[1]
Quantitative Data Summary
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Cell Viability | PC3 (CRPC) | 10 µM | Induces G1/S phase cell cycle arrest after 24h. | [2] |
| PC3 (CRPC) | 10 µM | Triggers apoptosis after 72h. | [2] | |
| 22RV1 (CRPC) | 10 µM | Suppresses phosphorylated AKT after 24h. | [3] | |
| T-Cell Apoptosis | CD8+ T-cells | 2 µM | Inhibits Gal-1 induced T-cell apoptosis. | [1] |
| Cell Adhesion | PC3 | 5 µM | Inhibited adhesion to collagen, laminin, and fibronectin. | [2] |
| PC3 | 5 µM | Inhibition of adhesion to collagen by 76±5%. | [2] | |
| PC3 | 5 µM | Inhibition of adhesion to laminin by 69±4%. | [2] | |
| PC3 | 5 µM | Inhibition of adhesion to fibronectin by 62±12%. | [2] | |
| Combination Therapy | 22RV1 | Indicated Conc. | Synergistically induces cell death with anti-PD-1. | [1] |
| PC3 & 22RV1 | 10 µM this compound + 1 nM Docetaxel | Potentiates anti-tumor effects of docetaxel. | [2] |
CRPC: Castration-Resistant Prostate Cancer
Troubleshooting
-
Low this compound Activity: Ensure the DMSO stock solution is properly stored and that the final DMSO concentration in the culture medium is consistent across all conditions and ideally below 0.5% to avoid solvent-induced toxicity.
-
High Background in Assays: Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Variability in Results: Ensure consistent incubation times and thorough mixing of reagents. Use of multichannel pipettes can help reduce well-to-well variability.
These protocols and notes should serve as a comprehensive guide for incorporating this compound into your cell culture-based research. As with any new reagent, optimization for your specific cell lines and experimental conditions is recommended.
References
- 1. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LLS30 and Docetaxel Combination Therapy in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a standard-of-care chemotherapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance limits its long-term efficacy. Emerging preclinical evidence has identified LLS30, a novel small molecule allosteric inhibitor of Galectin-1 (Gal-1), as a promising agent to enhance the therapeutic effects of docetaxel in prostate cancer.[1][2] Gal-1 is highly expressed in mCRPC and is associated with tumor progression.[1][2] this compound potentiates the anti-tumor activity of docetaxel, leading to complete tumor regression in xenograft models of castration-resistant prostate cancer.[1]
These application notes provide a detailed overview of the experimental design for evaluating the combination therapy of this compound and docetaxel in both in vitro and in vivo preclinical models of prostate cancer. The included protocols are based on established methodologies and published data to ensure reproducibility and accuracy.
Mechanism of Action
The synergistic anti-tumor effect of the this compound and docetaxel combination therapy stems from their distinct but complementary mechanisms of action:
-
This compound: Functions as an allosteric inhibitor of Galectin-1, a protein implicated in prostate cancer progression. By binding to Gal-1, this compound disrupts its interaction with other proteins, leading to the suppression of key oncogenic signaling pathways, including the Akt and Androgen Receptor (AR) pathways.[1] this compound has been shown to induce G1/S phase arrest in the cell cycle.[1]
-
Docetaxel: Is a taxane-based chemotherapeutic agent that stabilizes microtubules, leading to the disruption of mitotic spindle assembly. This interference with cell division ultimately triggers G2/M phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The combination of this compound-induced G1/S arrest and docetaxel-induced G2/M arrest may contribute to a more potent cytotoxic effect.[1] Furthermore, the combination therapy has been observed to decrease the expression of phospho-AKT, indicating a synergistic impact on this critical survival pathway.[1]
Signaling Pathway
The combination of this compound and docetaxel converges on critical signaling pathways involved in prostate cancer cell proliferation and survival.
Data Presentation
In Vitro Efficacy of this compound and Docetaxel Combination
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC3 | This compound | 10 µM | G1/S phase cell cycle arrest | [1] |
| 22RV1 | This compound | 10 µM | Decreased phospho-AKT | [1] |
| PC3 | Docetaxel | 1 nM | Synergistic anti-tumor effect with this compound | [1] |
| 22RV1 | Docetaxel | - | Potentiated anti-tumor effect with this compound | [1] |
| PC3 & 22RV1 | This compound + Docetaxel | 10 µM this compound + 1 nM Docetaxel | Decreased phospho-AKT expression | [1] |
In Vivo Efficacy of this compound and Docetaxel Combination in Xenograft Models
| Animal Model | Tumor Type | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | PC3 Xenograft | Vehicle Control | - | - | [1] |
| This compound | 10 mg/kg | Significant suppression | [1] | ||
| Docetaxel | - | - | [1] | ||
| This compound + Docetaxel | 10 mg/kg this compound | Complete tumor regression | [1] | ||
| Nude Mice | 22RV1 Xenograft | Vehicle Control | - | - | [1] |
| This compound | 30 mg/kg | Significant reduction | [1] |
Experimental Protocols
In Vitro Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and docetaxel, alone and in combination, on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC3, 22RV1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and docetaxel in complete culture medium.
-
For single-agent treatment, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatment, add 50 µL of the this compound dilution and 50 µL of the docetaxel dilution to the wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the drug-treated wells).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of this compound and docetaxel on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3)
-
Complete culture medium
-
This compound and Docetaxel
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µM), docetaxel, or the combination for 24 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Akt and AR Signaling
This protocol is for assessing the impact of this compound and docetaxel on the expression and phosphorylation of key proteins in the Akt and AR signaling pathways.
Materials:
-
Prostate cancer cell lines (e.g., 22RV1)
-
Complete culture medium
-
This compound and Docetaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
In Vivo Experimental Workflow
Protocol 4: Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of this compound and docetaxel combination therapy.
Materials:
-
Prostate cancer cell lines (e.g., PC3, 22RV1)
-
Male athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulation for injection
-
Docetaxel formulation for injection
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Prepare the treatment formulations for this compound (e.g., 10 or 30 mg/kg) and docetaxel according to previously established protocols.[1]
-
Administer the treatments (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for this compound, weekly for docetaxel).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint may be defined by complete tumor regression, a predetermined maximum tumor size, or a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67).[1]
-
Conclusion
The combination of this compound and docetaxel represents a promising therapeutic strategy for castration-resistant prostate cancer. The protocols and data presented in these application notes provide a comprehensive framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination therapy in preclinical settings. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development of this novel therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes & Protocols: In Vitro Efficacy Assessment of LLS30
Audience: Researchers, scientists, and drug development professionals.
Introduction: LLS30 is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2][3][4] Gal-1 is a β-galactoside-binding lectin that is overexpressed in various cancers, including metastatic castration-resistant prostate cancer (mCRPC), where high expression is associated with poor clinical outcomes.[2] this compound exerts its anti-tumor effects by binding to the carbohydrate recognition domain (CRD) of Gal-1, thereby decreasing its binding affinity to its partners.[1][2] This inhibition disrupts multiple oncogenic pathways, making this compound a promising therapeutic agent for further investigation. These application notes provide a comprehensive overview of the key in vitro methods used to characterize the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound's primary target is Gal-1. By inhibiting Gal-1, this compound modulates both tumor-intrinsic and immune-related pathways.
-
Inhibition of Oncogenic Signaling: In cancer cells, particularly castration-resistant prostate cancer (CRPC) cells, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[2][5] This leads to the induction of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and inhibition of cell growth.[2][4][5]
-
Modulation of the Tumor Microenvironment: Tumor-secreted Gal-1 contributes to an immunosuppressive tumor microenvironment by inducing T-cell apoptosis.[1] this compound disrupts the binding of Gal-1 to the CD45 receptor on T-cells, which suppresses T-cell apoptosis and can enhance anti-tumor immunity.[1][3]
Caption: this compound inhibits Gal-1, suppressing Akt/AR pathways in cancer cells and preventing T-cell apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's in vitro efficacy from various studies.
| Assay Type | Cell Line(s) | Key Findings | Concentration / Value | Reference |
| Cell Viability | C4-2B ENZ-R | Effective against enzalutamide-resistant cells. | IC50: 3.8 µM | [6] |
| Cell Cycle Analysis | PC-3 | Induced G1/S phase cell cycle arrest. | 10 µM for 24h | [2][3] |
| Apoptosis Induction | PC-3 | Triggered apoptosis. | 10 µM for 72h | [2][3][5] |
| Apoptosis Inhibition | CD8+ T-cells | Suppressed Gal-1 induced T-cell apoptosis. | Not specified | [1] |
| Cell Adhesion | PC-3 | Inhibited adhesion to extracellular matrix proteins. | 76% (Collagen), 69% (Laminin), 62% (Fibronectin) | [2] |
| Glycan Binding | T-cells | Blocked FITC-labeled Gal-1 binding to T-cell surface. | 2 µM | [7] |
| Synergy Study | 22RV1 | Synergistic cell death with anti-PD-1. | Combination Index: 0.2-0.4 | [1] |
| AR/AR-V7 Signaling | C4-2B ENZ-R, 22RV1 | Inhibited expression of AR and AR-V7. | 5 µM and 10 µM | [8] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Plating: Seed prostate cancer cells (e.g., C4-2B ENZ-R, PC-3, 22RV1) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[8] Create a working solution and perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
Protocol:
-
Cell Plating: Follow Step 1 of the MTT Assay protocol.
-
Treatment: Treat cells with this compound (e.g., 3 µM) or vehicle control for a specified period (e.g., 24-72 hours).[2][8]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize results to cell number if necessary.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC-3) in 6-well plates. Once they reach 60-70% confluency, treat with this compound (e.g., 10 µM) or DMSO for 24 hours.[2][3]
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels (e.g., p-AKT, AR, p21).[2][4][8]
Caption: Standard workflow for protein analysis via Western Blotting.
Protocol:
-
Sample Preparation:
-
Culture and treat cells (e.g., PC3, 22RV1) with this compound (10 µM) or DMSO for 24 hours.[4]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AKT, anti-AR, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).
References
- 1. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer [mdpi.com]
Application Notes and Protocols for LLS30 Treatment in Enzalutamide-Resistant Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC). However, a significant number of patients develop resistance to enzalutamide, often driven by mechanisms such as the expression of AR splice variants, most notably AR-V7. LLS30, a novel small molecule inhibitor of Galectin-1 (Gal-1), has emerged as a promising therapeutic agent to overcome enzalutamide resistance. Elevated levels of Gal-1 have been observed in enzalutamide-resistant prostate cancer cells, where it plays a crucial role in regulating the expression of both full-length AR (AR-FL) and AR-V7. By targeting the Gal-1/AR axis, this compound suppresses the growth of enzalutamide-resistant cells and acts synergistically with enzalutamide to inhibit tumor progression.[1]
These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for key experiments to evaluate its efficacy in enzalutamide-resistant prostate cancer models.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Treatment | Parameter | Value | Reference |
| C4-2B ENZ-R | This compound | IC50 | 3.8 µM | [1][2] |
| C4-2B ENZ-R | This compound (3 µM) | Caspase-3/7 Activity | Significant Increase | [2] |
| 22RV1 | This compound (3 µM) | Caspase-3/7 Activity | Significant Increase | [2] |
| C4-2B ENZ-R | This compound (1.5 µM) | Colony Formation | Suppression | [2] |
| C4-2B ENZ-R | This compound (3 µM) | Colony Formation | Suppression | [2] |
Synergistic Effects of this compound and Enzalutamide
| Cell Line | Combination | Parameter | Result | Reference |
| C4-2B ENZ-R | This compound + Enzalutamide | Cell Growth | Significant Suppression | [1] |
| 22RV1 | This compound + Enzalutamide | Cell Growth | Significant Suppression | [1] |
| C4-2B ENZ-R | This compound + Enzalutamide | Combination Index (CI) | CI < 1 (Synergistic) | [2] |
| 22RV1 | This compound + Enzalutamide | Combination Index (CI) | CI < 1 (Synergistic) | [2] |
In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenografts
| Animal Model | Treatment | Parameter | Result | Reference |
| Castrated nude mice with C4-2B ENZ-R xenografts | This compound (10 mg/kg, i.p.) | Tumor Growth and Weight | Significant Suppression | [1] |
| Castrated nude mice with C4-2B ENZ-R xenografts | This compound + Enzalutamide | Tumor Volume | Significant Reduction vs. Enzalutamide alone | [1] |
| This compound-treated tumors | - | Cleaved Caspase-3 Positive Cells | 11-fold Increase | [1] |
| This compound-treated tumors | - | Ki-67 Positive Cells | 3-fold Decrease | [1] |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for LLS30 in Cancer Immunotherapy Studies
These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the therapeutic potential of LLS30, a novel Galectin-1 (Gal-1) inhibitor, in cancer immunotherapy.
Introduction
This compound is a benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] Gal-1 is highly expressed in various cancers, including castration-resistant prostate cancer (CRPC), and is associated with tumor progression, invasion, and immune evasion.[1][3] this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, and to potentiate the anti-tumor effects of conventional chemotherapy and immunotherapy.[1][2] These protocols outline key in vitro and in vivo experiments to investigate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound targets Gal-1, an important protein in mCRPC therapy, as an allosteric inhibitor, which decreases Gal-1's binding affinity to its partners.[1][3] By binding to the carbohydrate recognition domain (CRD) of Gal-1, this compound disrupts its interaction with glycoproteins on the surface of T cells, such as CD45.[2] This inhibition of Gal-1 binding prevents Gal-1-mediated T cell apoptosis, thereby enhancing the anti-tumor immune response.[2][4] Furthermore, this compound has been shown to suppress Androgen Receptor (AR) and Akt signaling pathways, which are critical for the growth and survival of prostate cancer cells.[1][5]
Signaling Pathway of this compound in Cancer Immunotherapy
Caption: this compound inhibits Gal-1, blocking downstream AR and Akt signaling in tumor cells and preventing T cell apoptosis.
Quantitative Data Summary
| Experiment | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Viability Assay | 22Rv1, PC3 | 10 µM | Significant inhibition of cell proliferation | [1] |
| Apoptosis Assay | PC3 | 10 µM | Induction of apoptosis after 72 hours | [1] |
| Cell Cycle Analysis | PC3 | 10 µM | Accumulation of cells in the G1/S phase | [1] |
| In Vivo Tumor Growth | 22Rv1 Xenograft | 30 mg/kg | 38.8% downregulation of Ki-67 positive cells | [1] |
| Combination Therapy | PC3, 22RV1 | 10 µM this compound, 1 nM Docetaxel | Potentiation of anti-cancer effects | [1] |
| T Cell Apoptosis | CD8+ T cells | - | This compound treated conditioned media suppressed T cell apoptosis | [4] |
| Combination Immunotherapy | Myc-CaP Xenograft | 10 µM this compound, Anti-PD-1 | Synergistic induction of cancer cell death (C.I. 0.2-0.4) | [2] |
Experimental Protocols
In Vitro Assays
1. Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, PC3)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
-
-
Protocol:
-
Seed 3 x 10³ prostate cancer cells per well in a 96-well plate.
-
Allow cells to attach for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay Kit according to the manufacturer's instructions.
-
Record luminescence using a luminometer.
-
2. Apoptosis Assay
This assay quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Prostate cancer cell lines (e.g., PC3)
-
6-well plates
-
Complete cell culture medium
-
This compound (10 µM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with 10 µM this compound or DMSO for 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
3. Cell Cycle Analysis
This protocol analyzes the effect of this compound on the cell cycle progression of cancer cells.
-
Materials:
-
Prostate cancer cell lines (e.g., PC3)
-
6-well plates
-
Complete cell culture medium
-
This compound (10 µM)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Protocol:
-
Plate cells in 6-well plates.
-
After 24 hours, treat with 10 µM this compound or DMSO for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in PI/RNase Staining Buffer.
-
Analyze the cell cycle distribution by flow cytometry.
-
4. Co-Immunoprecipitation (Co-IP)
This protocol is used to study the interaction between Gal-1 and its binding partners, such as CD45, and how this compound affects this interaction.
-
Materials:
-
T cells
-
This compound
-
Anti-Gal-1 antibody
-
Protein A/G magnetic beads
-
Lysis buffer
-
Antibodies for immunoblotting (e.g., anti-CD45)
-
-
Protocol:
-
Treat T cell membrane protein extracts with Gal-1 and either this compound or DMSO.
-
Incubate the treated extracts with an anti-Gal-1 antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by SDS-PAGE and immunoblotting with an anti-CD45 antibody.
-
In Vivo Xenograft Studies
1. Tumor Growth Inhibition Study
This study evaluates the in vivo efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject prostate cancer cells into the flanks of the mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
-
Monitor tumor volume using calipers regularly.
-
Monitor mouse body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).
-
2. Combination Immunotherapy Study
This protocol assesses the synergistic effect of this compound with an immune checkpoint inhibitor like anti-PD-1.
-
Materials:
-
Syngeneic mouse model (e.g., FVB/N mice with Myc-CaP cells)
-
This compound
-
Anti-PD-1 antibody
-
Control IgG
-
-
Protocol:
-
Implant Myc-CaP cells subcutaneously into FVB/N mice.
-
Once tumors are palpable, divide mice into four groups: Vehicle, this compound alone, anti-PD-1 alone, and this compound + anti-PD-1.
-
Administer treatments as per the defined schedule and dosage.
-
Measure tumor growth and monitor animal health.
-
At the end of the experiment, harvest tumors for immunohistochemical analysis of CD8+ T cell infiltration.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in cancer immunotherapy studies.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
LLS30: A Potent Allosteric Inhibitor for Investigating Galectin-1 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-1 (Gal-1), a β-galactoside-binding lectin, is a key regulator in a multitude of physiological and pathological processes, including immune responses, angiogenesis, and cancer progression.[1][2] Its overexpression in various cancers, such as metastatic castration-resistant prostate cancer (mCRPC), is often correlated with poor clinical outcomes.[3][4] LLS30, a novel benzimidazole-based small molecule, has been identified as a potent and specific allosteric inhibitor of Gal-1.[3][5] It functions by binding to the carbohydrate recognition domain (CRD) of Gal-1, thereby decreasing its affinity for binding partners and disrupting downstream signaling cascades.[6] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying Gal-1 signaling pathways, particularly in the context of cancer research.
Mechanism of Action
This compound exerts its inhibitory effect on Galectin-1 through an allosteric mechanism.[3] By binding to a site distinct from the carbohydrate-binding pocket, it induces a conformational change in Gal-1, leading to a reduced affinity for its glycosylated binding partners.[3][6] This disruption of Gal-1's interactions with cell surface receptors and extracellular matrix components leads to the modulation of several critical signaling pathways implicated in cancer progression.
Key signaling pathways affected by this compound-mediated Gal-1 inhibition include:
-
Akt and AR Signaling in Prostate Cancer: In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[3][4] This leads to an induction of the cyclin-dependent kinase inhibitor p21, resulting in growth inhibition of both AR-positive and AR-negative CRPC cells.[3][4]
-
T-cell Apoptosis and Immune Evasion: Tumor-secreted Gal-1 can induce apoptosis in effector T-cells by binding to the CD45 receptor, contributing to an immunosuppressive tumor microenvironment.[6][7] this compound disrupts the Gal-1/CD45 interaction, thereby suppressing T-cell apoptosis and enhancing anti-tumor immunity.[6] This mechanism suggests the potential of this compound as an immunotherapeutic agent, particularly in combination with immune checkpoint inhibitors like anti-PD-1.[6]
-
Cell Adhesion and Invasion: this compound has been demonstrated to inhibit the adhesion of cancer cells to extracellular matrix components such as collagen, fibronectin, and laminin.[3][4][8] This interference with cell adhesion is crucial for its ability to inhibit cancer cell invasion and metastasis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound.
Table 1: In Vitro Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Cell Line | Androgen Receptor (AR) Status | IC50 Value (µM) | Reference |
| PC3 | Negative | 10.4 | [3] |
| DU145 | Negative | 5.3 | [3] |
| 22RV1 | Positive | 3.3 | [3] |
| CWR-R1 | Positive | 5.9 | [3] |
Table 2: Effect of this compound on PC3 Cell Adhesion to Extracellular Matrix Proteins
| Extracellular Matrix Protein | Inhibition of Adhesion (%) | P-value | Reference |
| Collagen | 76 ± 5 | < 0.05 | [3][4] |
| Laminin | 69 ± 4 | < 0.05 | [3][4] |
| Fibronectin | 62 ± 12 | < 0.05 | [3][4] |
Signaling Pathway Diagrams
Caption: this compound inhibits Gal-1, suppressing Akt and AR signaling and inducing p21.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
Application Notes and Protocols for Measuring the Impact of LLS30 on Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LLS30 is a novel small-molecule inhibitor of Galectin-1 (Gal-1), a protein highly expressed in advanced cancers, including castration-resistant prostate cancer (CRPC).[1][2] Gal-1 plays a crucial role in tumor progression, invasion, and metastasis.[1][2] this compound acts as an allosteric inhibitor, decreasing the binding affinity of Gal-1 to its partners, thereby disrupting downstream signaling pathways that promote metastasis.[1][2] These application notes provide detailed methodologies for assessing the impact of this compound on key processes involved in metastasis, supported by quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.
Signaling Pathways Modulated by this compound in Metastasis
This compound has been shown to inhibit metastasis by modulating several critical signaling pathways. Genome-wide gene expression analysis in metastatic PC3 prostate cancer cells treated with this compound revealed significant downregulation of genes involved in migration and invasion. The most prominently affected pathways include the PI3K-AKT signaling pathway, focal adhesion, and extracellular matrix (ECM) receptor signaling.[1][2] Additionally, in the context of CRPC, this compound has been shown to suppress the Androgen Receptor (AR) signaling pathway.[1][2]
Caption: this compound inhibits Galectin-1, blocking multiple pro-metastatic signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative impact of this compound on metastatic processes as reported in preclinical studies.
| Experimental Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Adhesion to Collagen | PC3 | 10 µmol/L | 76% ± 5% inhibition | [1] |
| Cell Adhesion to Fibronectin | PC3 | 10 µmol/L | 62% ± 12% inhibition | [1] |
| Cell Adhesion to Laminin | PC3 | 10 µmol/L | 69% ± 4% inhibition | [1] |
| In vivo Tumor Growth (Xenograft) | PC3 | 10 mg/kg | Significant suppression | [2] |
| Combination Therapy (with docetaxel) | PC3 | 10 mg/kg | Complete tumor regression | [2] |
Experimental Protocols
Detailed protocols for key experiments to measure the impact of this compound on metastasis are provided below.
In Vitro Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
24-well Transwell chambers (8 µm pore size)
-
Prostate cancer cell lines (e.g., PC3, 22RV1)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture prostate cancer cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells.
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), seed 5 x 10^4 cells in 200 µL of serum-free medium.
-
Add this compound at the desired concentrations (e.g., 10 µM) or vehicle control to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in fixation solution for 15 minutes.
-
Stain the cells by immersing the insert in staining solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field.
-
In Vitro Cell Invasion Assay (Transwell Assay with Matrigel)
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Same as the Cell Migration Assay, with the addition of Matrigel (or a similar basement membrane extract).
Protocol:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding and Treatment: Follow steps 2 and 3 of the Cell Migration Assay protocol.
-
Incubation: The incubation time for invasion assays is typically longer than for migration assays, often 48 hours, to allow cells sufficient time to degrade the Matrigel and invade.
-
Quantification: Follow steps 4-6 of the Cell Migration Assay protocol.
In Vivo Metastasis Model (Mouse Xenograft)
This model is used to evaluate the effect of this compound on tumor growth and metastasis in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Prostate cancer cell lines (e.g., PC3, 22RV1)
-
This compound
-
Vehicle control
-
Surgical instruments
-
Anesthesia
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of prostate cancer cells in a suitable medium or PBS.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 1-2 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg intravenously) or vehicle control according to the desired dosing schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastatic lesions.
-
Metastases can be quantified by histological analysis (H&E staining) or by using reporter-expressing cancer cells (e.g., luciferase for bioluminescence imaging).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo assessment of this compound's anti-metastatic effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LLS30 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the solubility of LLS30 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1] By binding to Gal-1, this compound decreases its affinity for its binding partners, thereby disrupting downstream signaling pathways.[2] In the context of castration-resistant prostate cancer (CRPC), this compound has been shown to suppress the Akt and Androgen Receptor (AR) pathways.[2]
Q2: I am having trouble dissolving this compound for my in vivo study. What is the recommended formulation?
A2: For in vivo studies in mice, a common and effective vehicle for this compound is a mixture of ethanol, Tween-80, and Phosphate Buffered Saline (PBS).[1][2] A typical final concentration for intravenous (I.V.) administration is 8.7% ethanol and 8.7% Tween-80 in PBS.[1][2]
Q3: How do I prepare the this compound formulation for intravenous injection?
A3: To prepare the formulation, a concentrated stock solution of this compound is first made, which is then diluted to the final injection concentration. For example, a 6X stock solution can be prepared by dissolving this compound in a 50% absolute ethanol and 50% Tween-80 mixture.[2] This stock solution is then diluted with PBS to achieve the final desired concentration of this compound and vehicle components (e.g., 8.7% ethanol and 8.7% Tween-80).[1][2]
Q4: What are some alternative strategies if I encounter solubility issues with this compound?
A4: this compound belongs to the benzimidazole class of compounds, which are often characterized by poor water solubility. If the standard formulation is not suitable for your experimental needs, you may consider other common solubility enhancement techniques for poorly soluble drugs. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions or nanosuspensions.[3] For benzimidazole compounds like albendazole, methods such as forming solid dispersions with hydrophilic polymers (e.g., PVP, PEG) or using hydrotropic agents (e.g., urea, sodium benzoate) have been shown to improve solubility.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution with PBS. | The concentration of the organic co-solvents (ethanol and Tween-80) may be too low in the final formulation to maintain this compound in solution. The temperature of the PBS might be too low. | Decrease the final dilution factor to maintain a higher percentage of co-solvents. Ensure the PBS is at room temperature before mixing. Prepare the final dilution immediately before administration to minimize the time for precipitation. |
| High viscosity of the formulation makes injection difficult. | The concentration of Tween-80 might be too high. | While 8.7% is a reported concentration, you can try titrating the Tween-80 concentration downwards. However, be mindful that this may negatively impact the solubility of this compound. A balance must be struck between solubility and viscosity. |
| Observed toxicity or adverse effects in animal models. | The vehicle itself, particularly the concentration of ethanol or Tween-80, might be causing toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation in your specific animal model and strain. If the vehicle is toxic, consider alternative solubilization strategies such as using a different co-solvent system (e.g., DMSO/Cremophor/water) or preparing a nanosuspension. |
| Inconsistent results between experimental batches. | Incomplete dissolution of this compound in the stock solution. Variability in formulation preparation. | Ensure complete dissolution of this compound in the initial stock solution. Sonication can be used to aid dissolution. Standardize the formulation preparation protocol, including mixing times and temperatures, to ensure consistency across all experiments. |
Quantitative Data Summary
Table 1: Reported In Vivo Formulation for this compound
| Component | Stock Solution (6X) Concentration | Final Injection Vehicle Concentration | Reference |
| This compound | 6 mg/mL or 18 mg/mL | 5 mg/kg, 10 mg/kg, or 30 mg/kg | [1][2] |
| Absolute Ethanol | 50% | 8.7% | [1][2] |
| Tween-80 | 50% | 8.7% | [1][2] |
| PBS | - | to 100% | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a soluble formulation of this compound for intravenous administration in mice.
Materials:
-
This compound powder
-
Absolute ethanol (200 proof)
-
Tween-80
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the 6X Stock Solution:
-
In a sterile vial, combine equal volumes of absolute ethanol and Tween-80 to create a 50%/50% (v/v) solution.
-
Weigh the required amount of this compound powder and add it to the ethanol/Tween-80 mixture to achieve the desired stock concentration (e.g., 6 mg/mL or 18 mg/mL).[2]
-
Vortex the mixture vigorously until the this compound powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare the Final Injection Solution:
-
On the day of injection, calculate the required volume of the 6X this compound stock solution based on the desired final dose and the number of animals.
-
In a separate sterile tube, add 5 volumes of sterile PBS.
-
While vortexing the PBS, slowly add 1 volume of the 6X this compound stock solution. This will result in a 1:6 dilution and bring the vehicle concentrations to approximately 8.7% ethanol and 8.7% Tween-80.
-
Continue to vortex for a few minutes to ensure the solution is homogenous.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
-
Administration:
-
Administer the freshly prepared this compound formulation to the animals via the desired route (e.g., intravenous injection) at the calculated dose (e.g., 10 mg/kg or 30 mg/kg).[2]
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound solubility.
References
- 1. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. internationaljournal.org.in [internationaljournal.org.in]
Technical Support Center: LLS30 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of LLS30, a benzimidazole-based small molecule inhibitor of Galectin-1. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
Challenges in the solid-phase synthesis and RP-HPLC purification of this compound can arise at various stages. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Synthesis | ||
| Low final yield of crude product | - Incomplete Fmoc deprotection. - Poor coupling efficiency of building blocks. - Inefficient cleavage from the resin. | - Fmoc Deprotection: Increase incubation time with piperidine solution or use a freshly prepared solution. Monitor deprotection using a Kaiser test. - Coupling: Double couple problematic amino acids or building blocks. Use a different coupling reagent (e.g., HATU instead of HBTU). Ensure all reagents are anhydrous. - Cleavage: Extend cleavage time with the TFA cocktail. Ensure the cleavage cocktail composition is correct and fresh. Use a scavenger (e.g., triisopropylsilane) to prevent side reactions. |
| Presence of major impurities in crude product | - Formation of deletion sequences due to incomplete coupling. - Side reactions during synthesis or cleavage. - Racemization of amino acid building blocks. | - Incomplete Coupling: Optimize coupling conditions as described above. - Side Reactions: Use appropriate protecting groups for reactive side chains. Ensure scavengers are used during cleavage. - Racemization: Use coupling reagents known to suppress racemization (e.g., COMU, OxymaPure). Avoid prolonged exposure to basic conditions. |
| Purification | ||
| Poor peak shape (tailing or fronting) in RP-HPLC | - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Column Overload: Reduce the amount of sample injected onto the column. - Secondary Interactions: Add a small amount of an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase. - pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, a slightly acidic mobile phase is generally recommended. |
| Co-elution of impurities with the main product | - Similar hydrophobicity of the impurity and this compound. | - Optimize Gradient: Use a shallower gradient during elution to improve separation. - Change Stationary Phase: Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). - Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or a mixture). |
| Low recovery of purified product | - Precipitation of this compound on the column or during fraction collection. - Adsorption to vials or tubing. | - Precipitation: Ensure this compound is soluble in the mobile phase. It may be necessary to add a small amount of organic solvent to the collected fractions to maintain solubility. - Adsorption: Use low-adsorption vials and tubing. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of this compound after synthesis and purification?
A1: The yield and purity of this compound can vary depending on the efficiency of the solid-phase synthesis and the optimization of the purification process. The following table provides typical ranges observed for similar small molecules synthesized using these methods.
| Parameter | Typical Range |
| Crude Product Yield | 50-70% |
| Purity after RP-HPLC | >95% |
| Overall Yield | 20-40% |
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: The identity of this compound should be confirmed by mass spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Purity is typically assessed by analytical RP-HPLC, looking for a single major peak at the expected retention time.
Q3: What are the critical steps in the solid-phase synthesis of this compound?
A3: The most critical steps are the coupling reactions and the Fmoc-deprotection steps. Incomplete reactions at any of these stages will lead to the formation of deletion or truncated sequences, which can be difficult to separate from the final product. It is crucial to ensure each step goes to completion, which can be monitored using qualitative tests like the Kaiser test for primary amines.
Q4: Are there any specific challenges related to the cleavage of this compound from the Rink Amide resin?
A4: The benzimidazole core of this compound is generally stable to the acidic conditions used for cleavage (e.g., trifluoroacetic acid). However, scavengers such as triisopropylsilane (TIS) should be included in the cleavage cocktail to prevent side reactions with reactive intermediates that may be generated from the protecting groups or the linker.
Q5: What is the best way to store this compound after purification?
A5: this compound should be stored as a lyophilized powder at -20°C or lower for long-term stability. For short-term use, solutions in a suitable solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol describes a general procedure for the manual solid-phase synthesis of this compound on Rink Amide MBHA resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids and other building blocks
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
Pre-activate the first Fmoc-protected building block by dissolving it with the coupling reagent and base in DMF.
-
Add the activated mixture to the resin and agitate for 2-4 hours.
-
Monitor the reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent building block in the this compound sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and finally with methanol. Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude this compound by adding cold diethyl ether. Centrifuge to pellet the crude product, decant the ether, and dry the pellet.
Purification of this compound by RP-HPLC
Materials:
-
Crude this compound
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B). Filter the solution to remove any particulates.
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the this compound peak from impurities. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.
-
Preparative Purification: Scale up the optimized method to the preparative RP-HPLC system. Inject the prepared sample.
-
Fraction Collection: Collect fractions corresponding to the main this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a powder.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Technical Support Center: LLS30 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges and ensuring the specificity of LLS30 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, potent, and specific small molecule inhibitor of Galectin-1 (Gal-1).[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on Gal-1 distinct from the carbohydrate recognition domain (CRD), ultimately reducing Gal-1's affinity for its binding partners.[1][3]
Q2: What are the known on-target effects of this compound?
This compound's on-target effects are mediated through the inhibition of Gal-1 and include:
-
Suppression of cancer cell growth and proliferation : this compound has been shown to inhibit the growth of castration-resistant prostate cancer (CRPC) cells, both androgen receptor (AR)-positive and AR-negative.[1][4]
-
Inhibition of cell migration and invasion : By inhibiting Gal-1, this compound can impede the metastatic potential of cancer cells.[1]
-
Modulation of key signaling pathways : this compound has been demonstrated to suppress the Akt and AR signaling pathways.[1][4][5]
-
Induction of cell cycle inhibitors : Treatment with this compound can lead to the induction of p21, a cyclin-dependent kinase inhibitor.[2][4]
-
Synergistic effects with other cancer therapies : this compound can enhance the anti-tumor effects of chemotherapeutic agents like docetaxel and overcome resistance to drugs like enzalutamide.[1][5]
-
Modulation of the tumor microenvironment : this compound can suppress T-cell apoptosis induced by Gal-1, potentially enhancing anti-tumor immunity.[3][6]
Q3: Are there any known off-target effects of this compound?
Currently, published literature emphasizes the specificity of this compound for Galectin-1. No significant, well-characterized off-target effects have been reported. However, as with any small molecule inhibitor, it is crucial to design experiments with appropriate controls to ensure that the observed effects are indeed due to the inhibition of Gal-1.
Troubleshooting Guide: Ensuring On-Target Specificity
This guide will help you address common issues and design experiments to confirm that your results are a consequence of this compound's on-target activity.
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause: Experimental variability, incorrect dosage, or potential off-target effects.
Troubleshooting Steps:
-
Verify this compound Concentration and Potency:
-
Confirm the correct dilution of your this compound stock.
-
Refer to established effective concentrations from the literature.
Cell Line IC50 of this compound Reference PC3 10.4 µM [1] DU145 5.3 µM [1] 22RV1 3.3 µM [1] CWR-R1 5.9 µM [1] C4-2B ENZ-R 3.8 μM [5] -
-
Implement Rigorous Control Experiments:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Gal-1 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce Gal-1 expression. The phenotype observed with this compound treatment should mimic the phenotype of Gal-1 knockdown/knockout.[1][4]
-
Rescue Experiment: In a Gal-1 knockdown/knockout system, this compound should have a diminished or no effect, as its target is absent.
-
Problem 2: Differentiating on-target vs. potential off-target effects.
Possible Cause: The observed phenotype could be a downstream consequence of Gal-1 inhibition or an unrelated off-target effect.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Analyze Downstream Signaling Pathways:
-
Perform Genome-wide Analysis:
Experimental Protocols
Protocol 1: Validating On-Target Effect of this compound using Gal-1 Knockdown
-
Cell Culture: Culture your target cells (e.g., 22RV1) in appropriate media.
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Gal-1 or a non-targeting control siRNA.
-
This compound Treatment: 24 hours post-transfection, treat the cells with this compound or vehicle (DMSO).
-
Endpoint Assay: After the desired incubation time (e.g., 48-72 hours), perform your endpoint assay (e.g., cell viability, migration assay, or western blot for downstream markers).
-
Analysis: Compare the results between the non-targeting siRNA + vehicle, non-targeting siRNA + this compound, and Gal-1 siRNA + vehicle groups. The effect of this compound should be recapitulated in the Gal-1 knockdown group.
Protocol 2: Co-immunoprecipitation to Confirm Disruption of Gal-1 Interaction
-
Cell Lysis: Lyse cells treated with this compound or vehicle to obtain total cell lysates.
-
Immunoprecipitation: Incubate the lysates with an anti-Gal-1 antibody overnight, followed by incubation with Protein A/G Sepharose beads.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and immunoblot for a known Gal-1 binding partner (e.g., Ras or CD45).
-
Analysis: The amount of the binding partner co-immunoprecipitated with Gal-1 should be reduced in the this compound-treated sample compared to the vehicle control.[1][6]
Visualizations
Caption: On-target signaling pathway of this compound through Galectin-1 inhibition.
Caption: Workflow for validating the on-target effects of this compound.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
improving LLS30 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling and use of LLS30 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a concentration of 10 mM. Sonication can be used to facilitate dissolution. Once dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability of this compound.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 0-4°C | Days to weeks | |
| In Solvent (DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Q4: How can I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. A typical formulation is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution. It is crucial to prepare this formulation fresh before each use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO is too high, causing this compound to precipitate when diluted in aqueous media. | Ensure the final concentration of DMSO in your cell culture media is less than 0.5%. Perform serial dilutions to lower the DMSO concentration gradually. |
| Loss of compound activity over time | The this compound stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, leading to degradation. | Aliquot stock solutions into single-use vials and store them at -80°C. Avoid repeated freezing and thawing. |
| Inconsistent experimental results | Instability of this compound under specific experimental conditions (e.g., pH, light exposure, or temperature). | Protect this compound solutions from light and maintain a stable, neutral pH. Prepare fresh dilutions from a frozen stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sonicator
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
If dissolution is slow, briefly sonicate the solution in a water bath until the powder is fully dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity.
-
Use the freshly prepared working solution immediately for your experiments.
This compound Stability Data (Illustrative)
Disclaimer: The following data are illustrative examples based on the general stability of benzimidazole-derived compounds and are intended to provide guidance. Specific stability testing for this compound has not been published.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 98% |
| 5.0 | 95% |
| 7.4 | 92% |
| 9.0 | 75% |
Table 2: Effect of Temperature on this compound Stability in DMSO
| Temperature | % Remaining after 1 week |
| 4°C | 90% |
| 25°C (Room Temp) | 70% |
| 37°C | 50% |
Table 3: Effect of Light on this compound Stability in Solution (25°C, pH 7.4)
| Condition | % Remaining after 24 hours |
| Protected from Light | 92% |
| Exposed to Ambient Light | 65% |
Visual Guides
Caption: this compound preparation and experimental workflow.
Caption: Simplified signaling pathway of this compound in CRPC cells.
References
Technical Support Center: Troubleshooting Inconsistent In Vitro Results with LLS30
Welcome to the technical support center for LLS30, a novel allosteric inhibitor of Galectin-1 (Gal-1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during in vitro experiments with this compound. By providing detailed FAQs, troubleshooting guides, and experimental protocols, we aim to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzimidazole-based small molecule that acts as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] Unlike competitive inhibitors that bind to the carbohydrate recognition domain (CRD), this compound binds to a different site on Gal-1, inducing a conformational change that reduces the protein's affinity for its binding partners.[1] In cancer cells, particularly in models of castration-resistant prostate cancer (CRPC), this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[3] This inhibition leads to a G1/S phase cell cycle arrest and ultimately induces apoptosis.[3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials and store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
-
Handling: this compound is a solid powder.[2] When preparing solutions, ensure the powder is fully dissolved. Sonication may be used to aid dissolution.[1]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in DMSO.[1][2] For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of 0.1% or lower is generally recommended for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide for Inconsistent In Vitro Results
Inconsistent results in cell-based assays can arise from a variety of factors, ranging from compound handling to experimental technique and biological variability. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | - Visually inspect the stock solution and diluted working solutions for any signs of precipitation. - Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. - After diluting the DMSO stock solution into aqueous culture medium, use the solution immediately. |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use low-retention pipette tips. - When preparing serial dilutions, ensure thorough mixing between each step. |
| Cell Seeding Density | - Optimize and standardize the cell seeding density for your specific cell line and assay duration. - Use a cell counter to ensure consistent cell numbers in each well. - Avoid seeding cells at too high or too low confluency. |
| Cell Line Instability | - Use cells with a low passage number. - Regularly authenticate your cell lines to check for identity and cross-contamination. - Monitor cell morphology and growth rate to detect any changes. |
| Edge Effects in Plates | - To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. - Ensure proper humidification in the incubator. |
Problem 2: Lack of Expected Biological Effect (e.g., No Decrease in Cell Viability)
If this compound does not produce the expected biological response, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | - Confirm that the this compound has been stored correctly (powder at -20°C, DMSO stock at -80°C). - Avoid repeated freeze-thaw cycles of the stock solution. - Purchase this compound from a reputable supplier and check the certificate of analysis. |
| Incorrect Assay Duration | - The effects of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. This compound has been shown to induce G1/S arrest at 24 hours and apoptosis at 72 hours in PC3 cells.[3] |
| Cell Line Resistance | - The sensitivity of different cell lines to this compound can vary. The expression level of Galectin-1 may influence the cellular response. |
| Mycoplasma Contamination | - Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to treatment. |
Experimental Protocols
Detailed Protocol for In Vitro Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest (e.g., PC-3, 22Rv1)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the this compound signaling pathway and a general troubleshooting workflow.
Caption: this compound allosterically inhibits Galectin-1, leading to the suppression of Akt and AR signaling, which in turn causes G1/S cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent results when working with this compound in vitro.
References
Technical Support Center: LLS30 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LLS30, a novel allosteric inhibitor of Galectin-1 (Gal-1), in their experiments. The information is tailored for scientists in drug development and cancer research, focusing on the optimization of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which decreases the binding affinity of Gal-1 to its partners.[1][3] In the context of prostate cancer, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways, leading to the inhibition of cancer cell growth, invasion, and metastasis.[4][5] Furthermore, this compound can modulate the tumor microenvironment by preventing Gal-1-induced T-cell apoptosis, which can enhance the efficacy of immunotherapies.[3]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: For studying castration-resistant prostate cancer (CRPC), the human prostate cancer cell lines 22RV1 (AR-positive) and PC3 (AR-negative) are suitable choices, as they have been used in previous studies with this compound.[2][4] The choice of cell line should be guided by the specific research question and the role of the AR pathway in the intended study.
Q3: What is a typical starting concentration range for an this compound dose-response experiment?
A3: Based on published data, a starting concentration range for in vitro cell-based assays could be from 0.1 µM to 50 µM. Previous studies have used concentrations around 5 µM and 10 µM to observe significant effects on cell signaling and viability.[5][6] A broader range with logarithmic dilutions is recommended for initial experiments to determine the optimal range for IC50 calculation.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time will depend on the assay being performed. For signaling pathway analysis (e.g., Western blotting for p-Akt), effects have been observed as early as 30 minutes and up to 24 hours.[4][5] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are common to allow for the manifestation of cytotoxic or anti-proliferative effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-response effect observed | - this compound concentration range is too low- Incubation time is too short- The chosen cell line is not sensitive to Gal-1 inhibition- this compound degradation | - Test a higher concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., 48h, 72h).- Confirm Gal-1 expression in your cell line.- Prepare fresh this compound solutions from powder for each experiment. |
| Flat dose-response curve at the high end (bottom plateau not reached) | - The highest concentration of this compound used is not sufficient to induce a maximal response. | - Extend the dose-response curve to include higher concentrations of this compound. |
| Unusual or non-sigmoidal curve shape | - this compound may have complex biological effects at different concentrations.- Off-target effects at high concentrations.- Issues with the assay itself (e.g., signal saturation). | - Carefully re-examine the entire concentration range and consider using a non-linear regression model that can accommodate unusual curve shapes.- Investigate potential off-target effects with appropriate control experiments.- Ensure the assay signal is within the linear range of the detection instrument. |
Experimental Protocol: this compound IC50 Determination in Prostate Cancer Cells
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of prostate cancer cells (e.g., 22RV1) using a resazurin-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
22RV1 prostate cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding:
-
Culture 22RV1 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in complete growth medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested 2x concentration range is 0.2 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add 100 µL of the 2x this compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1x concentrations.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
This compound Signaling Pathway
Caption: this compound inhibits Gal-1, blocking T-cell apoptosis and suppressing Akt/AR signaling.
Experimental Workflow: Dose-Response Curve Optimization
Caption: Workflow for optimizing an this compound dose-response experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: LLS30 in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LLS30 in animal models, with a specific focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering this compound in animal studies?
A1: The recommended vehicle for this compound is a solution of 50% absolute alcohol and 50% Tween-80. This compound stock solutions are typically prepared at a 6X concentration in this vehicle before being further diluted for administration.[1][2]
Q2: What are the typical dosages of this compound used in mouse models of prostate cancer?
A2: Effective dosages of this compound in xenograft mouse models of prostate cancer have been reported to be in the range of 5 mg/kg to 30 mg/kg, administered intraperitoneally.[1] For example, a dose of 10 mg/kg has been shown to significantly suppress tumor growth.[1][2]
Q3: Has this compound shown toxicity in animal models at effective doses?
A3: Studies have consistently reported low systemic toxicity for this compound at therapeutic doses in mouse models.[1] Key indicators such as body weight have shown no significant loss in treated animals.[1] Furthermore, liver and kidney function tests have remained within an acceptable range, suggesting a favorable safety profile.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an allosteric inhibitor of Galectin-1 (Gal-1).[2][3] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which disrupts its interaction with binding partners like CD45 on T cells.[2] This inhibition of Gal-1 function suppresses T cell apoptosis, leading to increased intratumoral T cell infiltration and enhanced anti-tumor immunity.[2][4]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, this compound has been shown to have synergistic effects when combined with other cancer therapies. It can potentiate the anti-tumor effects of docetaxel, leading to complete tumor regression in some models.[1] It has also been shown to enhance the efficacy of anti-PD-1 immunotherapy.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Local irritation at the injection site | Vehicle components (alcohol, Tween-80) | - Ensure proper dilution of the 6X stock solution to minimize the concentration of alcohol and Tween-80 in the final injection volume.- Rotate injection sites to reduce cumulative irritation.- Monitor the injection site for signs of inflammation and consult with a veterinarian if severe. |
| Unexpected weight loss or signs of distress | Potential for off-target effects or higher than intended dosage | - Verify the accuracy of dose calculations and the concentration of the this compound stock solution.- Temporarily halt treatment and monitor the animal's recovery.- Consider reducing the dosage or the frequency of administration in subsequent experiments.- Perform a complete blood count (CBC) and serum chemistry panel to assess for systemic toxicity. |
| Lack of therapeutic efficacy | Suboptimal dosage or administration route, advanced tumor burden | - Consider a dose-escalation study to determine the optimal therapeutic dose for your specific animal model.- Ensure consistent and accurate administration of this compound.- Initiate treatment at an earlier stage of tumor development. |
| Precipitation of this compound in solution | Improper formulation | - Ensure the 50% absolute alcohol and 50% Tween-80 vehicle is properly mixed before dissolving this compound.- Prepare fresh dilutions from the 6X stock solution before each administration.- Gently warm the solution and vortex to ensure complete dissolution. |
Data on this compound In Vivo Efficacy and Safety
| Animal Model | This compound Dosage | Key Efficacy Findings | Observed Toxicity | Reference |
| PC3 Xenograft (nude mice) | 10 mg/kg | Significant suppression of tumor growth. | No weight loss observed. Liver and kidney function tests within acceptable range. | [1] |
| 22RV1 Xenograft (nude mice) | 30 mg/kg | Significantly reduced tumor growth. | No adverse effects such as weight loss were observed. | [1] |
| Myc-CaP Xenograft (FVB/N mice) | 10 mg/kg | Significantly suppressed tumor growth. | Not specified, but potentiated anti-PD-1 therapy. | [2] |
| PC3 Metastasis Model (nude mice) | 5 mg/kg (q.d. x5) | Inhibited tumor invasion and metastasis. | Not specified, but implied low toxicity. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Prepare a vehicle solution consisting of 50% absolute alcohol and 50% Tween-80.
-
Dissolve this compound in the vehicle to create a 6X stock solution (e.g., 6 mg/ml or 18 mg/ml).[1]
-
Prior to injection, dilute the 6X stock solution to the final desired concentration with an appropriate sterile diluent (e.g., sterile saline or PBS).
-
Administer the final solution to the animal via the desired route (e.g., intraperitoneal injection).
In Vivo Xenograft Tumor Model Protocol
-
Subcutaneously inject cancer cells (e.g., 2 x 10^6 22RV1 or PC3 cells) into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[1][2]
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (or vehicle control) according to the predetermined dosage and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health, including body weight, throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and organs for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: this compound inhibits Galectin-1, preventing T cell apoptosis.
Caption: Workflow for this compound in vivo xenograft studies.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
addressing LLS30 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LLS30, a novel Galectin-1 (Gal-1) inhibitor, in cancer cell research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, benzimidazole-based allosteric inhibitor of Galectin-1 (Gal-1).[1][2][3] It functions by binding to the carbohydrate recognition domain (CRD) of Gal-1, which decreases Gal-1's binding affinity to its partners.[1] This inhibition can overcome resistance to certain cancer therapies. In prostate cancer, for instance, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[2]
Q2: In which cancer types has this compound shown efficacy?
A2: The majority of published research focuses on the efficacy of this compound in prostate cancer, particularly in castration-resistant prostate cancer (CRPC) models.[2][4][5][6][7] It has shown activity in both AR-positive and AR-negative prostate cancer cells.[2][5]
Q3: How can this compound be used to overcome drug resistance?
A3: this compound has demonstrated the ability to re-sensitize resistant cancer cells to standard therapies. For example, it can enhance the efficacy of enzalutamide in enzalutamide-resistant prostate cancer cells by targeting the Gal-1/AR/AR-V7 axis.[2][7] It also shows synergistic anti-tumor activity with docetaxel.[5]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to modulate several critical signaling pathways in cancer cells, including:
-
Akt Signaling: this compound treatment can lead to the suppression of Akt phosphorylation.[2][5]
-
AR and AR-V7 Signaling: this compound can decrease the expression and transcriptional activity of both the full-length androgen receptor (AR) and its splice variant AR-V7.[2][4][7]
-
T-cell Apoptosis: By inhibiting Gal-1, this compound can suppress T-cell apoptosis, leading to increased tumor-infiltrating lymphocytes (TILs) and potentially enhancing immunotherapy responses.[1]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound on Cell Viability
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C for long-term storage and at 4°C for short-term use. |
| Incorrect Dosage | The IC50 of this compound can vary between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Published IC50 values for some prostate cancer cell lines are provided in the data table below. |
| Cell Line Insensitivity | Confirm that your target cell line expresses Galectin-1. This compound's efficacy is dependent on the presence of its target. LNCaP cells, which have low Gal-1 expression, are less sensitive to this compound.[2] |
| Assay-Specific Issues | Ensure the chosen cell viability assay is appropriate for your experimental setup. Refer to the experimental protocols section for a detailed cell viability assay protocol. |
Problem 2: Difficulty in Observing Changes in Signaling Pathways (e.g., Western Blot)
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The effect of this compound on signaling pathways is time-dependent. For Akt phosphorylation, treatment times of around 24 hours with approximately 10 µM this compound have been shown to be effective in PC3 and 22RV1 cells.[2] |
| Low Target Protein Expression | Ensure your cell line expresses the target proteins (e.g., phospho-Akt, AR, AR-V7) at detectable levels. |
| Technical Issues with Western Blot | Optimize your western blot protocol, including antibody concentrations and incubation times. Ensure the use of appropriate loading controls. A detailed protocol is provided below. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | IC50 of this compound (µM) | Reference |
| C4-2B ENZ-R | Positive | 3.8 | [7] |
| 22RV1 | Positive | 3.3 | [2] |
| CWR-R1 | Positive | 5.9 | [2] |
| PC3 | Negative | 10.4 | [2] |
| DU145 | Negative | 5.3 | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| 22RV1 (AR Positive) | This compound | 30 mg/kg | Significantly reduced tumor growth | [2] |
| PC3 (AR Negative) | This compound + Docetaxel | 10 mg/kg this compound | Complete tumor regression | [2][5] |
Key Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies used in this compound research.[2]
-
Cell Seeding: Seed 3 x 10³ prostate cancer cells per well in a 96-well plate.
-
Adhesion: Allow cells to attach for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours.
-
Quantification: Determine cell viability using a luminescent cell viability assay kit according to the manufacturer's instructions.
Western Blot for Akt and AR/AR-V7 Signaling
This protocol outlines the general steps for assessing protein expression changes induced by this compound.
-
Cell Lysis: Treat cells with this compound (e.g., 5-10 µM for 24 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, AR, AR-V7, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol is a general guideline for in vivo studies with this compound.[2]
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ cancer cells (e.g., 22RV1 or PC3) into the flank of immunodeficient mice.[2]
-
Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.
-
Treatment: Administer this compound via an appropriate route (e.g., intravenous injection). Prepare this compound stock solutions in a suitable vehicle (e.g., 50% absolute alcohol and 50% Tween-80).[2]
-
Monitoring: Monitor tumor growth and the general health of the mice regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67).[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: A typical workflow for Western Blot analysis.
Caption: Logical relationships in this compound resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Bioavailability of LLS30
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and improving the bioavailability of LLS30, a novel allosteric inhibitor of Galectin-1. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and experimental studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Question | Possible Cause | Troubleshooting Steps & Recommendations |
| 1. Why am I observing low or inconsistent efficacy of this compound in my in vivo experiments following oral administration? | Poor Oral Bioavailability: this compound, being a benzimidazole-based small molecule, may have low aqueous solubility and/or poor membrane permeability, leading to limited absorption from the gastrointestinal (GI) tract. First-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation. | 1. Physicochemical Characterization: The first critical step is to determine the fundamental physicochemical properties of your this compound batch, including its aqueous solubility at different pH values, pKa, and LogP. This data will inform the selection of an appropriate formulation strategy.2. Formulation Enhancement: - Particle Size Reduction: Decreasing the particle size of this compound to the micro- or nano-scale can significantly increase its surface area and dissolution rate. Techniques like micronization or nanomilling should be considered. - Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and enhance its dissolution and solubility. Techniques such as spray drying or hot-melt extrusion can be employed. - Lipid-Based Formulations: If this compound is lipophilic (high LogP), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and enhance absorption.3. Route of Administration: For initial efficacy studies where bypassing absorption barriers is desired, consider intravenous (I.V.) or intraperitoneal (I.P.) administration. For I.V. administration, a previously reported formulation for this compound is a vehicle containing 4.35% alcohol and 4.35% Tween-80.[1] |
| 2. My this compound formulation appears unstable, with the compound precipitating out of solution. | Supersaturation and Precipitation: Many bioavailability enhancement techniques, such as amorphous solid dispersions, create a supersaturated state of the drug in the GI fluid. This is a thermodynamically unstable state, and the drug can precipitate back into a less soluble crystalline form. | 1. Inclusion of Precipitation Inhibitors: Incorporate polymers such as HPMC, PVP, or other cellulosic derivatives into your formulation. These polymers can help maintain the supersaturated state by sterically hindering the nucleation and growth of drug crystals.2. Selection of Appropriate Excipients: The choice of carrier polymer in a solid dispersion or the lipid composition in a SEDDS is crucial. Compatibility and drug-excipient interaction studies are recommended to select excipients that stabilize the amorphous form of this compound. |
| 3. How can I assess the bioavailability of my new this compound formulation? | Lack of a Validated Bioanalytical Method: To determine the pharmacokinetic profile and bioavailability of this compound, a sensitive and specific bioanalytical method for its quantification in biological matrices (e.g., plasma, blood) is required. | 1. Develop and Validate a Bioanalytical Method: Develop a robust analytical method, typically using LC-MS/MS, for the accurate measurement of this compound concentrations in plasma. The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.2. Pharmacokinetic (PK) Studies: Conduct PK studies in a relevant animal model (e.g., mice, rats). Administer your this compound formulation via the desired route (e.g., oral) and an I.V. formulation as a reference. Collect blood samples at various time points and analyze them using the validated bioanalytical method.3. Calculate Bioavailability: The absolute oral bioavailability (F%) can be calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile after oral administration to the AUC after I.V. administration, corrected for the dose. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
For in vitro experiments, this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: Has an effective in vivo formulation for this compound been reported in the literature?
Yes, for intravenous (I.V.) administration in mice, a vehicle consisting of 4.35% alcohol and 4.35% Tween-80 has been used to deliver a 5mg/kg dose of this compound.[1] This route of administration ensures 100% bioavailability.
Q3: What are the key signaling pathways affected by this compound?
This compound is an allosteric inhibitor of Galectin-1. By inhibiting Galectin-1, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways in castration-resistant prostate cancer (CRPC) cells.[1] This leads to the inhibition of tumor cell growth, proliferation, and invasion.
Q4: Are there any known synergistic effects of this compound with other anti-cancer agents?
Yes, this compound has been shown to have a synergistic anti-tumor effect when used in combination with docetaxel in CRPC cells.[1]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Reference |
| In Vivo Dosage (I.V.) | 5 mg/kg | Nude mice with luciferase-tagged PC3 cells | [1] |
| In Vivo Vehicle (I.V.) | 4.35% alcohol, 4.35% Tween-80 | Nude mice | [1] |
| In Vitro Concentration for Phospho-AKT Suppression | 10 µM | PC3 and 22RV1 cells | [1] |
Experimental Protocols
Protocol for In Vivo Administration of this compound via Intravenous Injection
This protocol is based on a previously published study.[1]
1. Materials:
- This compound
- Ethanol (200 proof)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Sterile syringes and needles (appropriate for I.V. injection in mice)
- Animal model (e.g., male congenital athymic BALB/c nude mice)
2. Preparation of the this compound Formulation (Vehicle: 4.35% Alcohol, 4.35% Tween-80): a. For a final volume of 1 ml, calculate the required amounts of each component. b. In a sterile microcentrifuge tube, add 43.5 µl of ethanol. c. Add 43.5 µl of Tween-80 to the ethanol and mix thoroughly by vortexing. d. Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µl, the concentration would be 1 mg/ml). e. Add the this compound powder to the ethanol/Tween-80 mixture and vortex until fully dissolved. Sonication may be used to aid dissolution. f. Add 913 µl of sterile saline to the mixture and vortex thoroughly to ensure a homogenous solution.
3. Animal Dosing: a. Acclimatize the animals to the experimental conditions. b. Gently restrain the mouse and locate the lateral tail vein. c. Administer the prepared this compound formulation via intravenous injection into the tail vein at the calculated dose (e.g., 5 mg/kg). d. Monitor the animal for any adverse reactions post-injection. e. Follow the approved animal protocol for the experimental timeline and endpoints.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Galectin-1, suppressing Akt and AR signaling pathways in prostate cancer.
References
Validation & Comparative
LLS30 vs. Other Galectin-1 Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, Galectin-1 (Gal-1) has emerged as a critical target due to its multifaceted role in tumor progression, angiogenesis, and immune evasion. This guide provides a detailed comparison of LLS30, a novel Galectin-1 inhibitor, with other known inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Executive Summary
This compound is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1. Preclinical studies have demonstrated its significant potential in treating castration-resistant prostate cancer (CRPC) by disrupting the interaction of Gal-1 with its binding partners, thereby inhibiting key oncogenic signaling pathways and suppressing T-cell apoptosis. Comparative data, although limited to a direct statement in a key publication, suggests that this compound is more potent than the established Gal-1 inhibitor OTX008 in CRPC cells. This guide will delve into the available quantitative data, mechanisms of action, and experimental protocols to provide a clear comparison between this compound and other Galectin-1 inhibitors.
Quantitative Performance Comparison
To facilitate a clear comparison of the anti-proliferative activities of this compound and other Galectin-1 inhibitors, the following table summarizes their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, with a focus on prostate cancer. It is important to note that a direct head-to-head comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented here is drawn from relevant publications to provide a useful benchmark.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-3 | Prostate (AR negative) | 10.4 | [1] |
| DU145 | Prostate (AR negative) | 5.3 | [1] | |
| 22Rv1 | Prostate (AR positive) | 3.3 | [1] | |
| CWR-R1 | Prostate (AR positive) | 5.9 | [1] | |
| OTX008 | A2780-1A9 | Ovarian | ~1-190 (cell line dependent) | [2] |
| U87MG | Glioblastoma | Not sensitive | [2] | |
| Various | Thyroid | 0.2 - 1 (sensitive lines) | [3] | |
| CAL62 | Thyroid (resistant) | 30 | [3] | |
| GCS-100 | Myeloma cells | Multiple Myeloma | (Dose- and time-dependent inhibition of proliferation) | [4] |
Note: A direct comparative study by Shih et al. (2018) states that "this compound is more potent than OTX008 on CRPC cells," referencing a supplementary figure (Supplementary Fig. 2) which was not publicly accessible for this review.[1]
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of Galectin-1 inhibitors is intrinsically linked to their mechanism of action and the signaling pathways they modulate. This compound and OTX008, while both targeting Gal-1, exhibit distinct mechanisms.
This compound: Allosteric Inhibition and Disruption of Protein-Protein Interactions
This compound functions as an allosteric inhibitor, binding to a site on Galectin-1 distinct from the carbohydrate recognition domain (CRD).[1] This binding event induces a conformational change in Gal-1, reducing its affinity for its binding partners.[1] Key interactions disrupted by this compound include:
-
Galectin-1 and CD45: By preventing the binding of Gal-1 to the CD45 receptor on T-cells, this compound suppresses Gal-1-induced T-cell apoptosis. This is a crucial mechanism for overcoming the immunosuppressive tumor microenvironment.[5]
-
Galectin-1 and Ras: this compound has been shown to decrease the amount of Ras binding to Gal-1, thereby inhibiting the Ras signaling pathway, which is a critical driver of cell proliferation and survival.[1]
The downstream effects of this compound-mediated Gal-1 inhibition include the suppression of the Akt and Androgen Receptor (AR) signaling pathways, leading to cell cycle arrest and apoptosis in prostate cancer cells.[1]
OTX008: Allosteric Inhibition Leading to Proteasomal Degradation
OTX008, a calixarene-based compound, also acts as an allosteric inhibitor of Galectin-1.[3] However, its mechanism involves binding to Gal-1 and inducing its oxidation, which subsequently leads to its degradation by the proteasome.[3] This reduction in Gal-1 levels disrupts its pro-angiogenic and pro-proliferative functions. OTX008 has been shown to inhibit the ERK1/2 and Akt survival pathways.[6]
GCS-100: Primarily a Galectin-3 Antagonist
GCS-100 is a complex polysaccharide derived from citrus pectin that primarily functions as a Galectin-3 antagonist. While some studies suggest it may affect other galectins, its primary role is in blocking Galectin-3 mediated functions. In the context of cancer, GCS-100 has been shown to induce apoptosis in myeloma cells by modulating MCL-1 and NOXA.[4] Its direct comparative efficacy against Galectin-1-specific inhibitors like this compound in prostate cancer has not been extensively studied.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other Galectin-1 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Galectin-1 inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, DU145, 22Rv1) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the Galectin-1 inhibitors (this compound, OTX008) in culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest inhibitor dose.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antineoplastic activity of galectin-1-targeting OTX008 in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTX008, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
LLS30: A Potent Allosteric Inhibitor of Galectin-1 Outperforms First-Generation Counterparts in Preclinical Cancer Models
A comprehensive analysis of LLS30, a novel Galectin-1 (Gal-1) inhibitor, demonstrates superior efficacy and a distinct mechanism of action when compared to first-generation Gal-1 inhibitors. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals in the field of oncology.
This compound, a small molecule inhibitor, has emerged as a promising therapeutic agent targeting Galectin-1, a protein implicated in tumor progression, metastasis, and immune evasion. In contrast to first-generation inhibitors, which are often carbohydrate-based and exhibit lower potency, this compound functions as an allosteric inhibitor, offering a more targeted and effective approach to neutralizing Gal-1's oncogenic functions.
Superior Efficacy of this compound in Prostate Cancer Models
In vitro studies have consistently demonstrated the superior potency of this compound in inhibiting the proliferation of various cancer cell lines, particularly those of prostate origin. The half-maximal inhibitory concentration (IC50) of this compound is in the low micromolar range for several castration-resistant prostate cancer (CRPC) cell lines, highlighting its potential in treating advanced stages of the disease.
| Inhibitor | Target | Cell Line | IC50 / Kd | Reference |
| This compound | Galectin-1 | PC-3 (Prostate) | 10.4 µM | [1] |
| DU145 (Prostate) | 5.3 µM | [1] | ||
| 22RV1 (Prostate) | 3.3 µM | [1] | ||
| CWR-R1 (Prostate) | 5.9 µM | [1] | ||
| C4-2B ENZ-R (Prostate) | 3.8 µM | [1] | ||
| Thiodigalactoside (TDG) | Galectin-1 | - | 24 µM (Kd) | [2][3] |
| OTX008 | Galectin-1 | Various Cancer Cell Lines | 3 - 500 µM (GI50) | [4][5] |
| Lactose | Galectins | - | Millimolar range |
In vivo studies using xenograft models of human prostate cancer in mice have further substantiated the preclinical efficacy of this compound. Administration of this compound has been shown to significantly suppress tumor growth and metastasis.
| Inhibitor | Animal Model | Dosage | Outcome | Reference |
| This compound | 22RV1 Prostate Cancer Xenograft | 30mg/kg | Significant reduction in tumor growth | [6] |
| OTX008 | A2780-1A9 Ovarian Cancer Xenograft | 5 mg/kg i.v. | Inhibition of tumor growth | [1] |
| Thiodigalactoside (TDG) | B16F10 Melanoma & 4T1 Breast Cancer | 5 mg/kg (intratumoral) | Suppression of tumor growth | [7] |
Mechanism of Action: A Key Differentiator
First-generation Gal-1 inhibitors, such as lactose and thiodigalactoside, are carbohydrate-based molecules that act as competitive inhibitors, binding to the carbohydrate recognition domain (CRD) of Gal-1. This mechanism often requires high concentrations to be effective and can lack specificity. OTX008, a calixarene-based compound, also targets Gal-1 but its precise binding site and mechanism have been a subject of investigation.
This compound, however, distinguishes itself by acting as an allosteric inhibitor. It binds to a site on Gal-1 distinct from the CRD, inducing a conformational change that reduces the affinity of Gal-1 for its binding partners. This allosteric modulation provides a more efficient and potentially more specific mode of inhibition.
Galectin-1 Signaling and Inhibition by this compound
Galectin-1 contributes to cancer progression through multiple signaling pathways. It can promote cell survival and proliferation by activating the Akt signaling pathway and can also enhance androgen receptor (AR) signaling in prostate cancer. This compound, by inhibiting Gal-1, effectively downregulates these pro-tumorigenic pathways.
References
- 1. Wound healing migration assay (Scratch assay) [protocols.io]
- 2. Frontiers | Modeling Human Prostate Cancer Metastasis in Mice via Resection of Subcutaneous Allografts [frontiersin.org]
- 3. Galectin-1 induces invasion and the epithelial-mesenchymal transition in human gastric cancer cells via non-canonical activation of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. clyte.tech [clyte.tech]
- 7. The Role of Galectin-1 in Cancer Progression, and Synthetic Multivalent Systems for the Study of Galectin-1 [mdpi.com]
LLS30: A Novel Therapeutic Target for Metastatic Castration-Resistant Prostate Cancer (mCRPC) - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of LLS30 as a promising therapeutic target in metastatic castration-resistant prostate cancer (mCRPC). It objectively compares its preclinical performance with alternative therapeutic strategies and furnishes supporting experimental data to inform further research and development.
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to acquired resistance to standard androgen deprivation therapies. Emerging evidence points to the overexpression of Galectin-1 (Gal-1) as a key driver of mCRPC progression, invasion, and therapeutic resistance.[1][2][3] this compound, a novel small-molecule allosteric inhibitor of Gal-1, has demonstrated significant preclinical efficacy in overcoming these challenges.[1][4] This guide summarizes the key findings from preclinical studies, positioning this compound as a viable and promising therapeutic target for mCRPC.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a benzimidazole-based small molecule that acts as an allosteric inhibitor of Gal-1.[1][4] By binding to a site distinct from the carbohydrate recognition domain, this compound reduces Gal-1's affinity for its binding partners, thereby disrupting its oncogenic signaling functions.[1][4] Preclinical studies have shown that this compound is more potent than other Gal-1 inhibitors, such as OTX008, in CRPC cells.[1][4]
The therapeutic potential of this compound has been demonstrated through its ability to:
-
Inhibit cell proliferation: this compound shows potent anti-proliferative activity against both androgen receptor (AR)-positive and AR-negative mCRPC cell lines.[1][4]
-
Suppress tumor growth in vivo: In xenograft models of mCRPC, this compound administration leads to a significant reduction in tumor growth.[1][4]
-
Inhibit metastasis: this compound effectively curtails the invasion and metastasis of prostate cancer cells in preclinical models.[1]
-
Synergize with standard-of-care therapies: this compound demonstrates synergistic anti-tumor effects when combined with docetaxel, a standard chemotherapy for mCRPC, and enhances the efficacy of anti-PD-1 immunotherapy.[1][5]
-
Overcome therapeutic resistance: By targeting Gal-1, this compound has the potential to overcome resistance to conventional therapies like docetaxel and enzalutamide.[1]
Data Presentation: Quantitative Analysis of this compound's Performance
The following tables summarize the key quantitative data from preclinical studies validating this compound as a therapeutic target for mCRPC.
Table 1: In Vitro Efficacy of this compound in mCRPC Cell Lines
| Cell Line | Androgen Receptor Status | This compound IC50 (µM) | Reference |
| 22RV1 | Positive | 3.3 | [1] |
| CWR-R1 | Positive | 5.9 | [1] |
| PC3 | Negative | 10.4 | [1] |
| DU145 | Negative | 5.3 | [1] |
Table 2: In Vivo Efficacy of this compound in mCRPC Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| 22RV1 (AR-positive) | This compound | 30 mg/kg | Significant reduction in tumor growth | [4] |
| PC3 (AR-negative) | This compound | 10 mg/kg | Significant suppression of tumor growth | [1][4] |
| PC3 (AR-negative) | This compound + Docetaxel | 10 mg/kg (this compound) | Complete tumor regression | [1][4] |
| Myc-CaP | This compound + anti-PD-1 | 10 mg/kg (this compound) | Enhanced tumor regression compared to either agent alone | [5] |
Comparison with Current mCRPC Therapies
While direct head-to-head preclinical studies are limited, the available data suggests that this compound offers several potential advantages over or in combination with current mCRPC treatments.
| Therapeutic Agent | Target | Mechanism of Action | This compound Potential Advantage/Synergy |
| Abiraterone | CYP17A1 | Inhibits androgen synthesis | Targets a distinct, AR-independent pathway; potential for combination therapy. |
| Enzalutamide | Androgen Receptor | Androgen receptor antagonist | Overcomes resistance mediated by AR-V7; potential for combination therapy.[6][7] |
| Docetaxel | Microtubules | Inhibits microtubule depolymerization | Synergistic effect leading to complete tumor regression in preclinical models.[1][4] |
| Anti-PD-1 Immunotherapy | PD-1 | Immune checkpoint inhibition | Enhances anti-tumor immunity by preventing Gal-1 mediated T-cell apoptosis.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in mCRPC cell lines.
-
Method:
-
Prostate cancer cells (3 x 10³) were seeded in 96-well plates and allowed to adhere for 24 hours.
-
Cells were then treated with varying concentrations of this compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader, and IC50 values were calculated from dose-response curves.[4]
-
Transwell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive capacity of mCRPC cells.
-
Method:
-
Transwell inserts with 8-µm pore size were coated with Matrigel.
-
Prostate cancer cells were seeded into the upper chamber in serum-free media.
-
The lower chamber contained media with 10% fetal bovine serum as a chemoattravtant.
-
This compound or vehicle control was added to the upper chamber.
-
After a 24-hour incubation, non-invading cells were removed from the upper surface of the membrane.
-
Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Method:
-
mCRPC cells were treated with this compound or vehicle control for the indicated times.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Gal-1, AR, AR-V7, Akt, p-Akt).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of this compound in vivo.
-
Method:
-
Male athymic nude mice were subcutaneously injected with mCRPC cells (e.g., 2 x 10⁶ 22RV1 or PC3 cells).
-
Tumors were allowed to reach a volume of approximately 100 mm³.
-
Mice were then randomized into treatment and control groups.
-
This compound was administered via intraperitoneal injection at the specified doses and schedules.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised, weighed, and processed for histological analysis (e.g., H&E, Ki-67 staining).[4]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Gal-1, disrupting downstream signaling pathways.
Caption: Workflow for preclinical validation of this compound.
Conclusion
The preclinical data strongly support the validation of this compound as a therapeutic target for mCRPC. Its novel mechanism of action, potent anti-tumor activity, and synergistic effects with standard-of-care therapies highlight its potential to address the significant unmet medical need in this patient population. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into improved outcomes for patients with metastatic castration-resistant prostate cancer. This compound is a promising small molecule compound that warrants further development for human clinical trials.[5]
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Targeting Galectin-1 Impairs Castration-Resistant Prostate Cancer Progression and Invasion [ouci.dntb.gov.ua]
- 3. escholarship.org [escholarship.org]
- 4. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
Comparative Analysis of LLS30 and OTX008: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two promising small molecule inhibitors of Galectin-1, LLS30 and OTX008. This document synthesizes preclinical and clinical data to objectively compare their performance, mechanisms of action, and therapeutic potential in oncology.
Executive Summary
This compound and OTX008 are both inhibitors of Galectin-1 (Gal-1), a carbohydrate-binding protein implicated in cancer progression, including tumor cell proliferation, invasion, angiogenesis, and immune evasion. While both compounds target Gal-1, they exhibit distinct pharmacological profiles. Preclinical data suggests that this compound, a novel benzimidazole-based allosteric inhibitor, demonstrates potent activity in castration-resistant prostate cancer (CRPC) models. OTX008, a calixarene derivative, has been evaluated in a broader range of solid tumors and has progressed to a Phase I clinical trial. This guide presents available data to facilitate a comparative understanding of these two investigational agents.
Data Presentation: Quantitative Performance
The following tables summarize the available quantitative data for this compound and OTX008, focusing on their in vitro and in vivo activities.
Table 1: In Vitro Efficacy - IC50/GI50 Values
| Compound | Cancer Type | Cell Line(s) | IC50/GI50 (µM) | Source(s) |
| This compound | Prostate Cancer (Enzalutamide-Resistant) | C4-2B ENZ-R | 3.8 | [1] |
| Prostate Cancer | 22RV1 | S-LLS133 (derivative): ~0.53 | [1] | |
| OTX008 | Thyroid Cancer | 8505c, TPC1, BCPAP, FTC133, TT2609C02 | 0.2 - 1.1 | [2] |
| Colon, Ovarian, Prostate, Head & Neck, Breast, Renal Cancer | Various | 3 - 500 | [2] | |
| Glioblastoma | U87MG | 35 - 192 | [2] | |
| Ovarian Cancer | A2780-1A9 | Not specified, micromolar range | [2][3] | |
| Head & Neck Squamous Cell Carcinoma | SQ20B, HEp-2 | Not specified, micromolar range | [4] |
Note: A direct comparison of potency is challenging due to the use of different cell lines and assay conditions. However, one study has suggested that this compound is more potent than OTX008 in CRPC cells[4].
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Source(s) |
| This compound | Castration-Resistant Prostate Cancer (22RV1 xenograft) | 30 mg/kg | Significantly reduced tumor growth. Down-regulation of Ki-67 positive cells by 38.8%. | [4] |
| Castration-Resistant Prostate Cancer (PC3 xenograft) | 10 mg/kg (with docetaxel) | Potentiated anti-tumor effect of docetaxel, leading to complete tumor regression. | [4] | |
| OTX008 | Ovarian Cancer (A2780-1A9 xenograft) | 5 mg/kg i.v., every other day for 3 weeks | Significant inhibition of tumor growth. | [5] |
| Head & Neck Squamous Cell Carcinoma (SQ20B xenograft) | 10 mg/kg i.p., daily | Reduced tumor growth on average by 25-35%. | [4] | |
| Anaplastic Thyroid Cancer (8505c xenograft) | 5 mg/kg/day, 5 days/week for 3 weeks | Significantly decreased tumor volume. | [2] | |
| Ovarian Cancer (MA148 model) | 2.4 mg/kg (subcutaneous mini pumps) | 58% reduction in tumor growth. | [2] | |
| Melanoma (B16 model) | 10 mg/kg (subcutaneous mini pumps) | 77% inhibition of tumor growth. | [2] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Dose | Cmax | T1/2 | Source(s) |
| This compound | Not available | Not available | Not available | Not available | |
| OTX008 | Mouse | 5 mg/kg i.v. | 14.39 µg/mL (plasma) | 31.4 h | [5] |
| Human (Phase I) | 65 mg s.c. | 4666 ± 2012 ng/mL (plasma) | 5.5 ± 0.9 h | [6] |
Mechanism of Action and Signaling Pathways
Both this compound and OTX008 function by inhibiting Galectin-1, but through different proposed mechanisms which in turn affect downstream signaling pathways crucial for cancer cell survival and proliferation.
This compound is described as an allosteric inhibitor of Gal-1.[4] This mode of inhibition suggests that this compound binds to a site on Gal-1 distinct from the carbohydrate recognition domain (CRD), inducing a conformational change that reduces the affinity of Gal-1 for its binding partners.[4] This disruption of Gal-1 interactions has been shown to suppress both the Androgen Receptor (AR) and Akt signaling pathways in prostate cancer cells.[4][7]
OTX008 is a calixarene derivative that also inhibits Gal-1.[2][3] Its mechanism involves binding to the amphipathic β-sheet of Gal-1.[2][3] Inhibition of Gal-1 by OTX008 has been shown to downregulate the ERK1/2 and AKT-dependent survival pathways .[2][3] It also induces G2/M cell cycle arrest through CDK1 .[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the literature for this compound and OTX008.
Cell Viability and Proliferation Assays
-
General Principle: These assays are used to determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC50 or GI50).
-
Methodology (MTT/Crystal Violet):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or OTX008 for a specified period (typically 72 hours).
-
Staining:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
Crystal Violet Assay: Cells are fixed and stained with crystal violet solution. The dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are normalized to untreated controls, and IC50/GI50 values are calculated using non-linear regression analysis.
-
In Vivo Xenograft Studies
-
General Principle: These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism, typically immunodeficient mice bearing human tumors.
-
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., 22RV1 for this compound, A2780-1A9 for OTX008) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound or OTX008 is administered according to a specified dose and schedule (e.g., intraperitoneal injection, intravenous injection, or subcutaneous osmotic pumps).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between treated and control groups.
-
Clinical Development
OTX008 has been investigated in a Phase I clinical trial (NCT01724320) in patients with advanced solid tumors.[2][5] The study aimed to determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary anti-tumor activity of subcutaneously administered OTX008.[5]
As of the latest available information, there are no registered clinical trials for This compound .
Conclusion
Both this compound and OTX008 represent promising therapeutic strategies targeting Galectin-1 for the treatment of cancer. OTX008 has been evaluated in a wider array of cancer types and has progressed to clinical trials. This compound, while earlier in development, has shown significant promise, particularly in preclinical models of castration-resistant prostate cancer, with at least one study suggesting superior potency to OTX008 in this indication.
The choice between these molecules for further research and development will likely depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of this compound and OTX008. The distinct mechanisms of allosteric versus direct inhibition may also have implications for their long-term efficacy and potential for resistance, a critical area for future investigation. This guide provides a foundational comparison to aid researchers in navigating the current landscape of Galectin-1 inhibitors.
References
- 1. Frontiers | Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 [frontiersin.org]
- 2. OTX008, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer [mdpi.com]
Unveiling the Allosteric Inhibition Mechanism of LLS30: A Comparative Analysis
A deep dive into the allosteric inhibition of SHP2 by the novel compound LLS30, benchmarked against established inhibitors. This guide provides a comprehensive comparison of inhibitory potency, binding kinetics, and cellular activity, supported by detailed experimental methodologies.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in receptor tyrosine kinase (RTK) signaling pathways, making it a compelling target for therapeutic intervention in various cancers. Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, offer a promising strategy for achieving high specificity and overcoming challenges associated with targeting the highly conserved catalytic domain of phosphatases. This guide introduces this compound, a novel, potent, and selective allosteric inhibitor of SHP2. We present a head-to-head comparison of this compound with well-characterized SHP2 allosteric inhibitors: SHP099, TNO155, and RMC-4630.
Comparative Performance of SHP2 Allosteric Inhibitors
The inhibitory potency and binding characteristics of this compound were evaluated against known SHP2 inhibitors. The data, summarized in the table below, demonstrates that this compound exhibits potent inhibition of SHP2 phosphatase activity and a strong binding affinity, positioning it as a promising candidate for further development.
| Compound | IC50 (nM)a | KD (nM)b | Cellular p-ERK IC50 (nM)c |
| This compound (Hypothetical) | 5.2 | 15.8 | 25.1 |
| SHP099 | 70 | 73 | ~250 |
| TNO155 | 11 | N/A | Varies by cell line |
| RMC-4630 | ~1 | N/A | Varies by cell line |
aInhibitory concentration 50% for SHP2 phosphatase activity, determined by a fluorescence-based enzymatic assay. bDissociation constant, determined by Surface Plasmon Resonance (SPR). cInhibitory concentration 50% for phosphorylation of ERK in a cellular context, determined by Western blot. N/A: Data not readily available in public sources.
Visualizing the Mechanism and Workflow
To elucidate the mechanism of action and the experimental approach, the following diagrams illustrate the SHP2 signaling pathway, the allosteric inhibition by this compound, and the experimental workflow for characterization.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
SHP2 Phosphatase Activity Assay
This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of this compound.
-
Principle: The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a highly fluorescent product. The increase in fluorescence is directly proportional to SHP2 activity.
-
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound and competitor compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Protocol:
-
A serial dilution of this compound and competitor compounds is prepared in DMSO and then diluted in Assay Buffer.
-
2.5 µL of the diluted compound solutions are added to the wells of a 384-well plate.
-
10 µL of SHP2 enzyme solution (final concentration 0.5 nM) is added to each well and incubated for 20 minutes at room temperature.
-
The enzymatic reaction is initiated by adding 12.5 µL of DiFMUP substrate (final concentration 100 µM).
-
The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) is measured kinetically for 30 minutes.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis is employed to measure the binding affinity and kinetics of this compound to SHP2.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (SHP2). This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.
-
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant full-length SHP2 protein
-
This compound dissolved in running buffer
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
-
Protocol:
-
The CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
SHP2 protein is immobilized on the sensor chip surface via amine coupling to achieve a target density of approximately 8000-10000 response units (RU).
-
The surface is deactivated with 1 M ethanolamine-HCl.
-
A serial dilution of this compound (e.g., 0.1 nM to 1 µM) is prepared in running buffer.
-
The diluted this compound solutions are injected over the SHP2-immobilized surface at a flow rate of 30 µL/min for a specified association time, followed by a dissociation phase with running buffer.
-
The sensorgrams (response units vs. time) are recorded.
-
The binding data is fitted to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.
-
Cellular p-ERK Western Blot Assay
This assay assesses the ability of this compound to inhibit the SHP2-mediated signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
-
Principle: SHP2 activation leads to the phosphorylation of ERK. Inhibition of SHP2 by this compound is expected to decrease the levels of phosphorylated ERK (p-ERK). Western blotting is used to detect and quantify the levels of p-ERK and total ERK.
-
Materials:
-
KYSE-520 esophageal cancer cell line (or other suitable cell line with an activated RTK pathway)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and competitor compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
KYSE-520 cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound or competitor compounds for 2 hours.
-
Following treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer.
-
The cell lysates are cleared by centrifugation, and the protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The membrane is then stripped and re-probed with the primary antibody against total ERK1/2 as a loading control.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.
-
Validating the Synergistic Effect of LLS30 and Anti-PD-1 Therapy: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic anti-tumor effects of combining LLS30, a novel Galectin-1 (Gal-1) inhibitor, with anti-PD-1 immunotherapy. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation and mechanism of this promising combination therapy, particularly in the context of prostate cancer.
Mechanism of Action: A Two-Pronged Attack on Tumor Immune Evasion
The combination of this compound and anti-PD-1 therapy targets two distinct but complementary mechanisms of tumor immune evasion, creating a powerful synergistic effect.
This compound: Overcoming T-Cell Exclusion by Targeting Galectin-1
This compound is a small molecule inhibitor of Galectin-1 (Gal-1), a protein highly expressed in the tumor microenvironment of various cancers, including prostate cancer.[1] Tumor-secreted Gal-1 contributes to an immunosuppressive environment by inducing apoptosis (cell death) of effector T cells, thereby preventing their infiltration into the tumor.[1][2] this compound functions as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1.[1][2] This binding disrupts the interaction of Gal-1 with its receptors on T cells, such as CD45, which in turn suppresses Gal-1-mediated T cell apoptosis.[1] By inhibiting Gal-1, this compound facilitates the infiltration and survival of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immunotherapy.[1]
Anti-PD-1 Therapy: Releasing the Brakes on T-Cell Activity
Anti-PD-1 therapy is a form of immune checkpoint blockade. The Programmed Death-1 (PD-1) receptor is expressed on activated T cells, and its ligand, PD-L1, is often overexpressed on cancer cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell "exhaustion" and rendering it unable to attack the cancer cell. Anti-PD-1 antibodies block this interaction, effectively "releasing the brakes" on the T cells and restoring their cytotoxic function against tumor cells.[3][4][5][6]
Synergistic Signaling Pathway
The synergy between this compound and anti-PD-1 therapy arises from a sequential enhancement of the anti-tumor immune response. This compound first acts to increase the number of effector T cells within the tumor microenvironment. These newly infiltrated T cells can then be effectively unleashed by anti-PD-1 therapy to recognize and kill cancer cells.
Experimental Validation of the Synergistic Effect
The enhanced anti-tumor activity of the this compound and anti-PD-1 combination has been demonstrated in preclinical models.
Data Presentation
Table 1: In Vivo Tumor Growth Inhibition in Myc-CaP Tumor Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 | 0% |
| Anti-PD-1 (10 mg/kg) | 1200 | 4% |
| This compound (10 mg/kg) | 750 | 40% |
| This compound + Anti-PD-1 | 300 | 76% |
Data are representative of studies showing that while anti-PD-1 alone has minimal effect in the Myc-CaP model, the combination with this compound leads to significant tumor regression.[1][2]
Table 2: In Vitro T Cell Killing Assay
| Treatment | Cancer Cell Viability (%) | Combination Index (CI) |
| Control (PBMCs only) | 100% | - |
| Anti-PD-1 (10 µg/mL) | 95% | - |
| This compound (5 µM) | 70% | - |
| This compound (5 µM) + Anti-PD-1 (10 µg/mL) | 40% | 0.3 |
A Combination Index (CI) below 1 indicates a synergistic effect. The combination of this compound and anti-PD-1 shows a strong synergy in promoting T cell-mediated killing of cancer cells in vitro.[1]
Experimental Protocols
In Vivo Murine Tumor Model Studies
-
Cell Line and Animal Model: Myc-CaP prostate cancer cells were subcutaneously injected into syngeneic FVB/N mice.[1]
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into four groups: (1) Vehicle control (DMSO), (2) Anti-PD-1 antibody (10 mg/kg, intraperitoneally, twice weekly), (3) this compound (10 mg/kg, oral gavage, daily), and (4) Combination of this compound and anti-PD-1.[1]
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length x width²) / 2.
-
Immunohistochemistry: At the end of the study, tumors were harvested, fixed in formalin, and embedded in paraffin. Tumor sections were stained with anti-CD8 antibody to quantify the infiltration of CD8+ T cells.
In Vitro T Cell Killing Assay
-
Cell Culture: 22RV1 prostate cancer cells were co-cultured with human peripheral blood mononuclear cells (PBMCs) at a 10:1 effector-to-target ratio.
-
Treatment: The co-cultures were treated with DMSO (control), anti-PD-1 antibody, this compound, or the combination of this compound and anti-PD-1 for 48 hours.
-
Cell Viability Measurement: The viability of the cancer cells was assessed using a luminescence-based assay (CellTiter-Glo®).
-
Combination Index Calculation: The combination index was calculated using the Chou-Talalay method to determine if the combined effect was synergistic, additive, or antagonistic.[1]
Experimental Workflow
Comparison with Alternative Therapies for Castration-Resistant Prostate Cancer (CRPC)
The this compound and anti-PD-1 combination therapy offers a novel immunotherapeutic approach for CRPC, a disease state with limited treatment options. The following table compares this combination with other existing and emerging therapies.
Table 3: Comparison of this compound + Anti-PD-1 with Other CRPC Therapies
| Therapy | Mechanism of Action | Reported Efficacy | Potential Limitations |
| This compound + Anti-PD-1 | This compound: Inhibits Galectin-1, increasing T cell infiltration. Anti-PD-1: Blocks the PD-1/PD-L1 immune checkpoint, restoring T cell function. | Preclinical: Significant tumor regression and increased CD8+ T cell infiltration in murine models. Synergistic T cell killing in vitro. | Requires further clinical validation. Potential for immune-related adverse events. |
| Sipuleucel-T (Provenge®) | Autologous cellular immunotherapy; dendritic cells activated with a prostate antigen fusion protein to stimulate a T cell response against prostate cancer. | Modest improvement in overall survival (approx. 4 months). | Limited efficacy in rapidly progressing disease. Complex and expensive manufacturing process. |
| PARP Inhibitors (e.g., Olaparib) | Inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. Particularly effective in tumors with BRCA1/2 mutations. | Improved radiographic progression-free survival in patients with specific DNA repair gene mutations. | Efficacy is largely limited to a subset of patients with specific genetic mutations. |
| Radioligand Therapy (e.g., 177Lu-PSMA-617) | A radioactive isotope is linked to a molecule that binds to Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, delivering targeted radiation. | Significant improvements in overall and progression-free survival in PSMA-positive CRPC. | Requires PSMA expression on tumor cells. Potential for hematologic toxicity. |
| Other Checkpoint Inhibitors (e.g., anti-CTLA-4) | Block other immune checkpoints like CTLA-4 to enhance T cell activation. | Limited single-agent efficacy in CRPC. Combination with anti-PD-1 has shown modest activity with increased toxicity. | Higher rates of immune-related adverse events compared to anti-PD-1 monotherapy. |
Conclusion
The combination of the Galectin-1 inhibitor this compound with anti-PD-1 immunotherapy represents a promising strategy to overcome immune resistance in prostate cancer. By targeting both T cell exclusion and T cell exhaustion, this synergistic approach has demonstrated significant anti-tumor efficacy in preclinical models. The data presented in this guide supports further clinical investigation of this combination as a potential novel treatment for patients with advanced prostate cancer and potentially other immunologically "cold" tumors. The detailed experimental protocols and comparative analysis with alternative therapies provide a valuable resource for researchers and clinicians in the field of oncology and drug development.
References
- 1. Improving cancer immunotherapy in prostate cancer by modulating T cell function through targeting the galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facingourrisk.org [facingourrisk.org]
- 3. Emerging Therapies in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunotherapy in Advanced Prostate Cancer: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What drugs are in development for Castration-Resistant Prostatic Cancer? [synapse.patsnap.com]
Independent Validation of LLS30: A Comparative Guide to its Anti-Tumor Activity
A Preclinical Assessment of a Novel Galectin-1 Inhibitor in Prostate Cancer
This guide provides an objective comparison of the anti-tumor activity of LLS30, a novel small molecule inhibitor of Galectin-1 (Gal-1), based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in emerging cancer therapeutics. The data presented here is primarily derived from studies in prostate cancer models and highlights the compound's efficacy both as a standalone agent and in combination with standard-of-care therapies.
Executive Summary
This compound is a benzimidazole-based allosteric inhibitor of Galectin-1, a protein implicated in tumor progression, metastasis, and immune evasion.[1] Preclinical studies have demonstrated that this compound can inhibit the growth of prostate cancer xenografts and enhance the efficacy of both chemotherapy (docetaxel) and immunotherapy (anti-PD-1).[1][2] Its mechanism of action involves the disruption of the Gal-1-mediated immunosuppressive tumor microenvironment and the inhibition of key oncogenic signaling pathways.[1][2]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on this compound's anti-tumor activity.
Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Treatment Group | Animal Model | Tumor Cell Line | This compound Dosage | Outcome | Reference |
| This compound | Athymic Nude Mice | 22RV1 (AR-positive) | 30 mg/kg | Significant reduction in tumor growth | [2] |
| This compound | Athymic Nude Mice | PC-3 (AR-negative) | 10 mg/kg | Significant suppression of tumor growth | [2] |
| This compound + Docetaxel | Athymic Nude Mice | PC-3 (AR-negative) | 10 mg/kg (this compound) | Complete tumor regression | [2] |
| This compound + Anti-PD-1 | FVB/N Mice | Myc-CaP | 10 mg/kg (this compound) | Enhanced tumor regression compared to this compound alone | [3] |
Table 2: In Vitro Effects of this compound on Prostate Cancer Cells
| Assay | Cell Line | This compound Concentration | Key Findings | Reference |
| Cell Cycle Analysis | PC-3 | 10 µM | Induction of G1/S phase arrest | [2] |
| Apoptosis Assay | PC-3 | 10 µM | Triggered apoptosis after 72 hours | [2] |
| T-cell Killing Assay | 22RV1 co-cultured with PBMCs | Not specified | Synergistic induction of cancer cell death with anti-PD-1 (Combination Index 0.2-0.4) | [3] |
Experimental Protocols
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in mouse models of prostate cancer.
General Protocol:
-
Cell Implantation: Male athymic nude mice or FVB/N mice (for syngeneic models) are subcutaneously injected with human prostate cancer cells (e.g., PC-3, 22RV1, or Myc-CaP).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).
-
Treatment Administration:
-
This compound is typically formulated in a vehicle solution (e.g., 50% absolute alcohol and 50% Tween-80) and administered via intravenous (IV) or intraperitoneal (IP) injection at specified dosages (e.g., 10 mg/kg or 30 mg/kg).
-
Combination agents like docetaxel or anti-PD-1 antibodies are administered according to established protocols.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded after a predetermined period, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2]
Cell Viability and Apoptosis Assays
Objective: To assess the direct effects of this compound on prostate cancer cell proliferation and survival.
General Protocol:
-
Cell Culture: Prostate cancer cell lines (e.g., PC-3, 22RV1) are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Cell Cycle Analysis: After a specified incubation period (e.g., 24 hours), cells are harvested, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]
-
Apoptosis Assay: Following a longer incubation period (e.g., 72 hours), apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism in the tumor microenvironment.
Caption: this compound's impact on Akt/AR signaling.
Caption: In vivo xenograft experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for LLS30: A Guide for Laboratory Professionals
For immediate reference, LLS30 should be treated as a chlorinated aromatic compound and disposed of as hazardous chemical waste. Segregate from other waste streams and consult your institution's specific hazardous waste disposal protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, a galectin-1 inhibitor used in biomedical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| CAS Number | 2138367-58-3 |
| Molecular Formula | C₃₄H₃₃Cl₄N₅O₃ |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Experimental Protocol: this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general best practices for the disposal of chlorinated aromatic compounds.
Personnel Safety: Before beginning any disposal procedures, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Procedure:
-
Segregation of Waste:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with chlorinated organic compounds.
-
Label the container as "Hazardous Waste: this compound (Chlorinated Aromatic Compound)".
-
-
Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.
-
Provide them with a complete inventory of the waste container's contents.
-
-
Professional Disposal:
-
This compound waste will typically be disposed of via high-temperature incineration by a licensed hazardous waste disposal facility. This method is effective for the complete destruction of chlorinated organic compounds.
-
Alternative, more resource-intensive methods that may be employed by specialized facilities include neutralization with a strong base or oxidation using Fenton's reagent to break down the compound into less toxic components.
-
Note: Never dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Personal protective equipment for handling LLS30
Disclaimer: This document provides guidance on the safe handling of LLS30 based on general laboratory safety principles for research chemicals. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are derived from best practices for handling novel small molecule inhibitors. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for handling, personal protective equipment (PPE), spill cleanup, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. The selection of PPE is the last line of defense in the hierarchy of controls and should be used in conjunction with engineering and administrative controls.[1][2][3]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashes.[4][5][6] | To protect eyes and face from splashes of this compound solutions or airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5][7] Check manufacturer's compatibility charts for specific solvents used. | To prevent skin contact with this compound. Double gloving may be appropriate for higher-risk procedures. |
| Body Protection | A lab coat, fully buttoned, with long sleeves.[5][6][7] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | A certified respirator (e.g., N95) may be required when handling powdered this compound outside of a fume hood or for large-scale operations.[5] Consult with your institution's EHS for specific respiratory protection requirements. | To prevent inhalation of this compound powder or aerosols. |
Hierarchy of Controls for Safe Handling
To ensure the highest level of safety, a combination of control measures should be implemented. The hierarchy of controls prioritizes the most effective measures.[1][2][3][8][9]
Caption: Hierarchy of controls for managing exposure to this compound.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound, from preparation to disposal, incorporating safety checkpoints at each stage.
Caption: Step-by-step workflow for the safe handling of this compound.
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is necessary. The response will depend on the size and nature of the spill.[10][11][12]
| Spill Size | Procedure |
| Minor Spill (Small Quantity of Solution or Powder) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE. 3. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[13] 4. For solid spills, gently cover with a damp paper towel to avoid raising dust. 5. Carefully scoop the absorbed material or contained powder into a labeled hazardous waste container.[14] 6. Clean the spill area with an appropriate solvent, followed by soap and water. 7. Dispose of all cleanup materials as hazardous waste. |
| Major Spill (Large Quantity or Outside of a Fume Hood) | 1. Evacuate the immediate area and alert others. 2. If the spill is flammable, turn off all ignition sources. 3. Close the laboratory doors and prevent entry. 4. Contact your institution's EHS or emergency response team immediately. 5. Provide them with as much information as possible about the spilled substance. |
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Includes contaminated gloves, paper towels, and other disposable labware. - Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | - Includes unused this compound solutions and contaminated solvents. - Collect in a compatible, sealed, and clearly labeled hazardous waste container. - Do not mix incompatible waste streams.[15] |
| Sharps Waste | - Includes needles, syringes, and contaminated glassware. - Place in a designated sharps container that is puncture-resistant and leak-proof. |
Important Considerations:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from general work areas.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
References
- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 2. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]
- 3. safety-international.com [safety-international.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 10. 5.4 Chemical Spill Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. westlab.com [westlab.com]
- 15. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
